Pro8-Oxytocin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H62N12O12S2 |
|---|---|
Molecular Weight |
991.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H62N12O12S2/c1-3-21(2)34-40(64)48-25(12-13-31(44)56)36(60)50-27(17-32(45)57)37(61)51-28(20-68-67-19-24(43)35(59)49-26(38(62)52-34)16-22-8-10-23(55)11-9-22)41(65)54-15-5-7-30(54)42(66)53-14-4-6-29(53)39(63)47-18-33(46)58/h8-11,21,24-30,34,55H,3-7,12-20,43H2,1-2H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,63)(H,48,64)(H,49,59)(H,50,60)(H,51,61)(H,52,62)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 |
InChI Key |
WEYJTHRLWIRGQK-BQGUCLBMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Pro8-Oxytocin: A Technical Guide to its Chemical Structure, Synthesis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pro8-Oxytocin ([Pro8]OT), a naturally occurring analog of the neuropeptide oxytocin, has garnered significant interest within the scientific community for its distinct pharmacological profile. Characterized by the substitution of a proline residue at the 8th position in place of the more common leucine, this compound exhibits enhanced potency and efficacy at primate oxytocin receptors. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and signaling pathways of this compound, presenting key data in a structured format to aid researchers and professionals in the field of drug development.
Chemical Structure
This compound is a cyclic nonapeptide with a disulfide bridge between the two cysteine residues at positions 1 and 6. The substitution of proline for leucine at the 8th position is the defining characteristic of this oxytocin analog.
| Identifier | Value | Source |
| IUPAC Name | 1-({(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-(4-hydroxybenzyl)-13-[(1S)-1-methylpropyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}carbonyl)-L-prolyl-L-prolyl-glycinamide | [1] |
| Synonyms | [Pro8]Oxytocin, P8OT, [8-Proline]oxytocin | [1] |
| CAS Number | 24327-19-3 | [2][3] |
| Molecular Formula | C42H62N12O12S2 | [1][3] |
| Molecular Weight | 991.14 g/mol | [3] |
| Amino Acid Sequence | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Pro-Gly-NH2 (Disulfide bridge: Cys1-Cys6) | [4][5] |
| SMILES String | CC--INVALID-LINK--[C@@H]1NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--CSSC--INVALID-LINK--=O)NC(=O)--INVALID-LINK--=O)NC1=O">C@HC(=O)N3CCC[C@H]3C(=O)N--INVALID-LINK--CC(C)C | Not directly found, but derived from structure |
Chemical Synthesis
The synthesis of this compound, like other oxytocin analogs, is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies can be employed. The following outlines a generalized experimental protocol based on the Fmoc strategy, which is widely used for peptide synthesis.[6][7]
General Solid-Phase Peptide Synthesis Workflow
Caption: Generalized workflow for Solid-Phase Peptide Synthesis of this compound.
Detailed Experimental Protocol (Fmoc Strategy)
Materials:
-
Rink-Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvent: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v)
-
Cyclization reagent: Iodine in methanol
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Resin Swelling: The Rink-Amide resin is swelled in DMF for 30 minutes.
-
First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Gly-OH) is coupled to the resin using HBTU and DIPEA in DMF. The reaction is monitored for completion (e.g., using a ninhydrin test).
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF.
-
Peptide Chain Elongation: The subsequent Fmoc-protected amino acids (Pro, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.
-
Cleavage and Side-Chain Deprotection: The fully assembled peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with the TFA cleavage cocktail.[8]
-
Oxidative Cyclization: The linear peptide is dissolved in a dilute solution of methanol, and a solution of iodine in methanol is added dropwise until a persistent yellow color is observed, indicating the formation of the disulfide bond.
-
Purification: The crude cyclic peptide is purified by preparative RP-HPLC to yield this compound with high purity.[8]
-
Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
Signaling Pathways
This compound exerts its biological effects by binding to and activating oxytocin receptors (OXTR) and, to a lesser extent, vasopressin 1a receptors (AVPR1a).[9][10] The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades.
Caption: this compound signaling through the Gq-PLC pathway.
The primary signaling pathway for this compound upon binding to OXTR involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.[11] This initiates the following cascade:
-
Activation of Phospholipase C (PLC): Activated Gq stimulates PLC.
-
Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. Receptor activation can also lead to the opening of plasma membrane calcium channels, resulting in Ca²⁺ influx.[3] The subsequent increase in intracellular calcium concentration is a key event in many of oxytocin's physiological effects.[2][12]
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca²⁺, activates PKC, which in turn phosphorylates various downstream targets, leading to cellular responses.
This compound also shows signaling through Gi/o pathways, which can lead to the inhibition of adenylyl cyclase and modulation of ion channels, such as Ca²⁺-activated K⁺ channels.[11]
Quantitative Pharmacological Data
This compound generally exhibits a higher binding affinity and greater potency at primate oxytocin receptors compared to the more common Leu8-Oxytocin. The following tables summarize key quantitative data from comparative studies.
Table 1: Competitive Binding Affinities (Ki, nM) at Primate AVPR1a [9]
| Ligand | Human AVPR1a | Macaque AVPR1a | Marmoset AVPR1a |
| This compound | 8.7 | 23.8 | 176 |
| Leu8-Oxytocin | 15.8 | 30.0 | 247 |
| Arginine Vasopressin (AVP) | 0.6 | 1.2 | 0.9 |
Table 2: Competitive Binding Affinities (IC50, nM) at Primate OXTRs [13]
| Ligand | Human OXTR | Macaque OXTR | Marmoset OXTR | Titi Monkey OXTR |
| This compound | 20 | 40 | 150 | 190 |
| Leu8-Oxytocin | 90 | 70 | 400 | 960 |
| Arginine Vasopressin (AVP) | 520 | 460 | 2900 | 3900 |
Table 3: Potency for Calcium Signaling (EC50, pM) at Primate OXTRs [13]
| Ligand | Human OXTR | Macaque OXTR | Marmoset OXTR | Titi Monkey OXTR |
| This compound | 70 | 1340 | 50 | 600 |
| Leu8-Oxytocin | 130 | 2100 | 160 | 1000 |
| Arginine Vasopressin (AVP) | 230 | 7800 | 430 | 4900 |
Conclusion
This compound represents a significant natural variant of oxytocin with distinct pharmacological properties, most notably its enhanced interaction with primate oxytocin receptors. Understanding its chemical structure, synthesis, and signaling pathways is crucial for leveraging its potential in therapeutic applications and for advancing our knowledge of the oxytocinergic system. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working with this potent neuropeptide.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 7. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pro8-Oxytocin: Sequence, Modifications, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pro8-Oxytocin is a naturally occurring nonapeptide analog of oxytocin identified in New World monkeys. It is characterized by the substitution of a proline residue for the leucine typically found at position 8 in the consensus mammalian oxytocin sequence. This subtle modification has been shown to alter its binding affinity and functional potency at oxytocin and vasopressin receptors, with implications for its physiological and behavioral effects. This technical guide provides a comprehensive overview of the this compound peptide, including its sequence and key modifications, a summary of its quantitative pharmacological data, detailed experimental protocols for its synthesis and characterization, and visualizations of its signaling pathway and experimental workflow.
This compound Peptide Sequence and Modifications
This compound is a cyclic nonapeptide with the following amino acid sequence:
Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Pro-Gly-NH₂ [1]
A disulfide bridge between the two cysteine residues (Cys1 and Cys6) is essential for its biological activity. The primary modification that distinguishes this compound from the consensus mammalian oxytocin is the presence of a proline residue at position 8, in place of a leucine (Leu8-Oxytocin).[2][3] This substitution introduces a rigid bend in the peptide's C-terminal tail. The C-terminus is amidated.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (IC₅₀/Kᵢ) and functional potencies (EC₅₀) of this compound in comparison to Leu8-Oxytocin and Arginine Vasopressin (AVP) at primate oxytocin receptors (OTR) and vasopressin 1a receptors (AVPR1a). Data were obtained from studies using Chinese Hamster Ovary (CHO) cells expressing the respective recombinant primate receptors.
Table 1: Binding Affinity (IC₅₀/Kᵢ, nM) at Primate Oxytocin Receptors (OTR)
| Ligand | Human OTR | Macaque OTR | Marmoset OTR |
| This compound | 20 | 40 | 150 |
| Leu8-Oxytocin | 90 | 70 | 400 |
| Arginine Vasopressin (AVP) | 520 | 460 | 2900 |
Table 2: Functional Potency (EC₅₀, pM) for Intracellular Calcium Mobilization at Primate OTR
| Ligand | Human OTR | Macaque OTR | Marmoset OTR |
| This compound | 70 | 1340 | 50 |
| Leu8-Oxytocin | 130 | 2100 | 160 |
| Arginine Vasopressin (AVP) | 230 | 7800 | 430 |
Table 3: Binding Affinity (IC₅₀, nM) at Primate Vasopressin 1a Receptors (AVPR1a)
| Ligand | Human AVPR1a | Macaque AVPR1a | Marmoset AVPR1a |
| This compound | 8 | 21 | 150 |
| Leu8-Oxytocin | 16 | 28 | 220 |
| Arginine Vasopressin (AVP) | 0.63 | 1.1 | 0.78 |
Table 4: Functional Potency (EC₅₀, nM) for Intracellular Calcium Mobilization at Primate AVPR1a
| Ligand | Human AVPR1a | Macaque AVPR1a | Marmoset AVPR1a |
| This compound | 110 | 10 | 6.7 |
| Leu8-Oxytocin | 145 | 21 | 8.4 |
| Arginine Vasopressin (AVP) | 2.1 | 0.03 | 0.06 |
Signaling Pathway
This compound primarily exerts its effects through the G-protein coupled oxytocin receptor (OTR). Upon binding, it predominantly activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a key downstream signal that mediates many of the physiological effects of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and biological characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Cleavage cocktail: TFA (trifluoroacetic acid) / TIS (triisopropylsilane) / H₂O (95:2.5:2.5, v/v/v)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.
-
-
Washing: After a negative Kaiser test (beads are colorless), wash the resin with DMF and DCM.
-
Peptide Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, starting from the C-terminus (Glycine) and proceeding to the N-terminus (Cysteine).
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Cys(Trt)-OH), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Cyclization and Purification of this compound
Materials:
-
Crude linear this compound
-
Oxidation buffer: 0.1 M ammonium bicarbonate buffer, pH 8.5
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% acetonitrile in water with 0.1% TFA
-
Lyophilizer
Procedure:
-
Oxidative Cyclization:
-
Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.
-
Stir the solution gently at room temperature and monitor the reaction by RP-HPLC until the linear peptide is consumed (typically 12-24 hours).
-
-
Purification by RP-HPLC:
-
Acidify the cyclization mixture with TFA to pH 2-3.
-
Filter the solution and inject it onto the C18 column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 10-60% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution at 220 nm and collect the fractions containing the purified this compound.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Radioligand Receptor Binding Assay
This protocol describes a competition binding assay to determine the affinity of this compound for the oxytocin receptor.
Materials:
-
CHO cells stably expressing the primate oxytocin receptor of interest.
-
Radioligand: ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA)
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash buffer: Ice-cold binding buffer
-
Non-specific binding control: High concentration of unlabeled Leu8-Oxytocin (e.g., 10 µM)
-
Scintillation counter and vials
Procedure:
-
Cell Plating: Seed the CHO-OTR cells in 96-well plates and grow to confluence.
-
Assay Setup:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add the binding buffer, a fixed concentration of ¹²⁵I-OVTA (e.g., at its Kₑ), and the serially diluted this compound.
-
Include wells for total binding (¹²⁵I-OVTA only) and non-specific binding (¹²⁵I-OVTA + high concentration of unlabeled Leu8-Oxytocin).
-
-
Incubation: Add the cell membrane preparations or intact cells to the assay plate and incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in binding buffer.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific ¹²⁵I-OVTA binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This protocol uses a fluorescence-based assay to measure the functional potency of this compound in activating the oxytocin receptor.
Materials:
-
CHO cells stably expressing the primate oxytocin receptor of interest.
-
Fluorescent calcium indicator dye (e.g., Fluo-8 AM)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (to prevent dye leakage)
-
FLIPR (Fluorometric Imaging Plate Reader) or FlexStation instrument
-
96- or 384-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed the CHO-OTR cells into black-walled, clear-bottom plates and grow to 80-90% confluence.
-
Dye Loading:
-
Prepare the dye-loading solution containing the fluorescent calcium indicator and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Plate Preparation: Prepare a plate with serial dilutions of this compound in assay buffer.
-
Measurement:
-
Place both the cell plate and the compound plate into the FLIPR or FlexStation instrument.
-
The instrument will add the this compound solutions to the cell wells and immediately begin measuring the fluorescence intensity over time.
-
A baseline fluorescence is recorded before the addition of the agonist, and the change in fluorescence upon agonist addition is monitored.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis.
-
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound, from its synthesis to its biological evaluation.
References
- 1. Binding Characteristics of Two Oxytocin Variants and Vasopressin at Oxytocin Receptors from Four Primate Species with Different Social Behavior Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Characteristics of Two Oxytocin Variants and Vasopressin at Oxytocin Receptors from Four Primate Species with Different Social Behavior Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin Receptor (OXTR) Cell Line | Liquid chromatography–mass spectrometry (LC–MS) [lcms.com]
mechanism of action of Pro8-Oxytocin
An In-depth Technical Guide on the Mechanism of Action of Pro8-Oxytocin
Introduction
This compound (Pro8-OXT) is a naturally occurring structural analog of oxytocin (OXT), the canonical mammalian nonapeptide hormone. In Pro8-OXT, the leucine residue at position 8, which is highly conserved across most mammalian species (Leu8-OXT), is substituted with a proline residue.[1] This variant is notably found in New World primates, such as marmosets, and its existence is correlated with distinct social behaviors, including social monogamy and biparental care.[2][3] Pro8-OXT interacts primarily with two G protein-coupled receptors (GPCRs): the oxytocin receptor (OXTR) and, to a lesser extent, the vasopressin 1a receptor (AVPR1a).[1][4] Its unique binding kinetics and signaling profile at these receptors result in altered physiological and behavioral effects compared to Leu8-OXT. This document provides a detailed examination of the molecular , intended for researchers and professionals in drug development.
Receptor Binding and Affinity
Pro8-OXT elicits its effects by binding to and activating OXTR and AVPR1a. The affinity of this binding is a critical determinant of its potency and downstream signaling. Competition binding assays have been employed to quantify the binding affinity (expressed as Kᵢ or IC₅₀) of Pro8-OXT in comparison to Leu8-OXT and the related neuropeptide Arginine Vasopressin (AVP).
Oxytocin Receptor (OXTR)
Studies consistently show that primate OXTRs exhibit a higher binding affinity for Pro8-OXT compared to the more common Leu8-OXT.[5] This suggests that the proline substitution at position 8 enhances the ligand's interaction with the receptor binding pocket across different primate species, regardless of their native oxytocin variant.
Vasopressin 1a Receptor (AVPR1a)
Pro8-OXT also demonstrates significant cross-reactivity with the AVPR1a, though generally with lower affinity than the endogenous ligand, AVP.[4] The binding affinity of Pro8-OXT at AVPR1a varies across species. At the human AVPR1a, Pro8-OXT binds with an affinity comparable to Leu8-OXT but significantly lower than AVP.[4] Interestingly, the affinity of both oxytocin variants for the marmoset AVPR1a is substantially lower than for human or macaque receptors.[4]
Table 1: Comparative Binding Affinities (Kᵢ/IC₅₀, nM) of Pro8-OXT and Related Ligands
| Receptor | Species | Pro8-OXT | Leu8-OXT | Arginine Vasopressin (AVP) | Reference |
| OXTR | Human | 20 | 90 | 520 | [5] |
| Macaque | 40 | 70 | 460 | [5] | |
| Marmoset | 150 | 400 | 2900 | [5] | |
| AVPR1a | Human | 8.7 (Kᵢ) | 15.8 (Kᵢ) | 0.6 (Kᵢ) | [4] |
| Macaque | 23.8 (Kᵢ) | 30.0 (Kᵢ) | 1.2 (Kᵢ) | [4] | |
| Marmoset | 176 (Kᵢ) | 247 (Kᵢ) | 0.9 (Kᵢ) | [4] |
Note: IC₅₀ values are presented for OXTR, and Kᵢ values are for AVPR1a as reported in the cited literature.
Signal Transduction Pathways
Upon binding to its receptor, Pro8-OXT initiates a cascade of intracellular signaling events. The OXTR is known to couple promiscuously to several G protein subtypes, including Gαq, Gαi/o, and Gαs.[1][6] However, the canonical and most well-characterized pathway activated by both Pro8-OXT and Leu8-OXT is mediated by the Gαq protein.[1][2]
-
Gq Protein Activation: Ligand binding induces a conformational change in the receptor, facilitating the activation of the heterotrimeric Gq protein. This leads to the dissociation of the Gαq subunit, which in turn activates Phospholipase C (PLC).[7][8]
-
PLC-Mediated Hydrolysis: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells). This binding triggers the release of stored calcium (Ca²⁺) into the cytoplasm, leading to a rapid increase in intracellular Ca²⁺ concentration.[8][10] This elevation in cytosolic Ca²⁺ is a pivotal event that mediates many of the physiological responses to oxytocin, such as smooth muscle contraction.[7][11]
Functional Activity and Efficacy
The functional consequence of receptor binding and signaling is a measurable cellular response, typically quantified by potency (EC₅₀, the concentration required to elicit 50% of the maximal response) and efficacy (Eₘₐₓ, the maximum response achievable). For Pro8-OXT, the primary functional readout is intracellular calcium mobilization.
At the marmoset OXTR, the cognate ligand Pro8-OXT was found to be more efficacious (higher Eₘₐₓ) in promoting Gq-mediated calcium mobilization than Leu8-OXT, although both peptides displayed similar subnanomolar potencies.[1] In contrast, at the human OXTR, both the potency and efficacy of Pro8-OXT and Leu8-OXT in Gq signaling were comparable.[1]
Regarding the AVPR1a, Pro8-OXT and Leu8-OXT act as less efficacious agonists than AVP at the human receptor. Conversely, at the marmoset AVPR1a, both oxytocin analogs produce a higher efficacious response than AVP.[4][12] This species-specific difference in efficacy highlights the co-evolution of ligands and their receptors.
Table 2: Functional Potency (EC₅₀) for Calcium Mobilization
| Receptor | Species | Ligand | EC₅₀ (nM) | Reference |
| mOTR | Marmoset | Pro8-OXT | 0.4 | [1] |
| Leu8-OXT | 0.5 | [1] | ||
| hOTR | Human | Pro8-OXT | 1.6 | [1] |
| Leu8-OXT | 0.7 | [1] |
Note: EC₅₀ values are derived from concentration-response curves for intracellular calcium elevation in transfected CHO cells.
Experimental Protocols
The characterization of Pro8-OXT's mechanism of action relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled ligand (e.g., Pro8-OXT) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express the primate receptor of interest (e.g., human AVPR1a). Cells are cultured to confluence in appropriate media.
-
Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains:
-
A fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-labeled oxytocin-vasopressin antagonist, ¹²⁵I-OVTA).
-
A fixed amount of cell membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (Pro8-OXT, Leu8-OXT, or AVP).
-
-
Incubation: The plate is incubated (e.g., for 2 hours at room temperature) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate Gq-coupled receptors, leading to an increase in intracellular calcium. It is used to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Cell Culture: CHO cells stably expressing the receptor of interest (e.g., mOTR or hOTR) are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.[1]
-
Dye Loading: The culture medium is removed, and cells are incubated in a buffer containing a calcium-sensitive fluorescent indicator dye, such as Fluo-3 AM, for a specified time (e.g., 1 hour at 37°C). This allows the dye to enter the cells.
-
Baseline Measurement: The plate is placed into a fluorescence imaging plate reader. A baseline fluorescence reading is taken before the addition of the ligand.
-
Ligand Addition: A range of concentrations of the agonist (e.g., Pro8-OXT) is automatically added to the wells.
-
Signal Detection: The fluorescence intensity is monitored in real-time. Binding of Ca²⁺ to the dye results in a significant increase in its fluorescence, which is proportional to the intracellular Ca²⁺ concentration.
-
Data Analysis: The peak change in fluorescence is measured for each ligand concentration. The data are normalized and plotted against the log of the ligand concentration to generate a dose-response curve. Non-linear regression is used to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
The is characterized by its high-affinity binding to primate oxytocin receptors and its significant cross-reactivity with vasopressin 1a receptors. Its primary signaling cascade proceeds through the canonical Gq-PLC-IP₃ pathway, culminating in the mobilization of intracellular calcium.[1][7] Compared to the common mammalian Leu8-OXT, Pro8-OXT demonstrates enhanced binding affinity and, in some receptor contexts, greater efficacy.[1][5] These subtle but significant molecular distinctions in receptor interaction and signal transduction likely underlie the unique behavioral phenotypes observed in species expressing this oxytocin variant. A thorough understanding of this mechanism is crucial for the development of novel therapeutics targeting the oxytocinergic system for social, reproductive, and psychiatric disorders.
References
- 1. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual Oxytocin Receptor-G Protein Signaling in the Autoregulation of Activities of Oxytocin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Molecular mechanisms regulating the effects of oxytocin on myometrial intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. medchemexpress.com [medchemexpress.com]
Pro8-Oxytocin G-Protein Coupled Receptor Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pro8-Oxytocin (Pro8-OT), a naturally occurring variant of the neuropeptide oxytocin (OT) found in New World primates, has garnered significant interest for its distinct pharmacological profile at the oxytocin receptor (OXTR), a class A G-protein coupled receptor (GPCR). This technical guide provides a comprehensive overview of the G-protein coupled receptor signaling pathways activated by Pro8-OT. It delves into the comparative binding affinities and functional potencies of Pro8-OT and the canonical Leu8-Oxytocin (Leu8-OT) at both the oxytocin and vasopressin V1a receptors. Detailed experimental protocols for key assays are provided to facilitate reproducible research in this area. Furthermore, this guide illustrates the complex signaling cascades, including the canonical Gq/11 pathway and alternative Gi/o and Gs pathways, through detailed diagrams, offering a valuable resource for researchers investigating the therapeutic potential of Pro8-OT and its analogs.
Introduction
Oxytocin is a nonapeptide hormone and neurotransmitter pivotal in various physiological processes, including parturition, lactation, and complex social behaviors.[1] The oxytocin receptor (OXTR) is the primary mediator of its effects and belongs to the rhodopsin-type class I GPCR superfamily.[2] While Leu8-Oxytocin is the most common mammalian form of the peptide, a variant with a proline substitution at the eighth position, this compound, has been identified in marmoset monkeys.[3] This single amino acid substitution results in altered signaling properties, suggesting potential for the development of biased agonists with improved therapeutic profiles. This guide explores the nuanced signaling of Pro8-OT at the molecular and cellular levels.
Comparative Pharmacology of this compound
Pro8-OT exhibits a distinct pharmacological profile compared to Leu8-OT, with notable differences in binding affinity and functional potency at both the oxytocin receptor (OXTR) and the structurally related vasopressin 1a receptor (AVPR1a). These differences are crucial for understanding its species-specific effects and therapeutic potential.
Binding Affinity
Competitive radioligand binding assays have been employed to determine the binding affinities (Ki or IC50 values) of Pro8-OT and Leu8-OT. These studies reveal that Pro8-OT generally displays a higher or comparable affinity for the primate OXTR compared to Leu8-OT.[4]
Table 1: Comparative Binding Affinities (IC50/Ki, nM) of Oxytocin Analogs at Primate Oxytocin (OTR) and Vasopressin V1a (AVPR1a) Receptors
| Receptor | Ligand | Human | Macaque | Marmoset |
| OTR | Pro8-OT | 20 | 40 | 150 |
| Leu8-OT | 90 | 70 | 400 | |
| AVP | 520 | 460 | 2900 | |
| AVPR1a | Pro8-OT | 8.7 | 23.8 | 176 |
| Leu8-OT | 15.8 | 30.0 | 247 | |
| AVP | 0.6 | 1.2 | 0.9 |
Data compiled from multiple sources.[4][5]
Functional Potency and Efficacy
Functional assays, such as calcium mobilization, are used to assess the potency (EC50) and efficacy (Emax) of receptor activation. Pro8-OT demonstrates potent agonism at the OXTR, often with higher efficacy in certain species like the marmoset.[3] Interestingly, both Pro8-OT and Leu8-OT act as partial agonists at the human AVPR1a compared to the endogenous ligand Arginine Vasopressin (AVP).[4][6]
Table 2: Comparative Functional Potency (EC50, nM) of Oxytocin Analogs in Calcium Mobilization Assays
| Receptor | Ligand | Human | Macaque | Marmoset |
| OTR | Pro8-OT | 0.07 | 1.34 | 0.05 |
| Leu8-OT | 0.13 | 2.10 | 0.16 | |
| AVP | 0.23 | 7.80 | 0.43 | |
| AVPR1a | Pro8-OT | 110 | 17.0 | 3.14 |
| Leu8-OT | 145 | 31.4 | 3.8 | |
| AVP | 2.1 | 0.3 | 0.1 |
Data compiled from multiple sources.[4][5]
Oxytocin Receptor Signaling Pathways
The OXTR is a pleiotropic receptor that couples to multiple G-protein subtypes, initiating diverse intracellular signaling cascades.
Canonical Gq/11 Signaling Pathway
The primary and most well-characterized signaling pathway for the OXTR is through the coupling to Gαq/11 proteins.[1][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This cascade is fundamental to many of oxytocin's physiological effects, including uterine contractions.[2]
Caption: Canonical Gq/11 signaling pathway of the Oxytocin Receptor.
Non-Canonical Gi/o and Gs Signaling Pathways
Beyond the canonical Gq/11 pathway, the OXTR can also couple to inhibitory Gi/o proteins and stimulatory Gs proteins.[1][2]
-
Gi/o Pathway: Coupling to Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The βγ subunits of Gi/o can also activate other effectors, such as inwardly rectifying potassium (GIRK) channels and mitogen-activated protein kinase (MAPK) pathways.[8]
-
Gs Pathway: Although less common, OXTR coupling to Gs proteins can stimulate adenylyl cyclase, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA).[9] This pathway's activation appears to be cell-type and context-dependent.
Caption: Non-canonical Gi/o and Gs signaling pathways of the Oxytocin Receptor.
Biased Agonism and Downstream Signaling
Pro8-OT has been suggested to be a biased agonist at the OXTR, preferentially activating certain signaling pathways over others. Notably, Pro8-OT appears to be a weaker agonist for β-arrestin recruitment compared to Leu8-OT.[10] This has implications for receptor desensitization and internalization, as β-arrestins play a key role in these processes.[11] Reduced β-arrestin recruitment by Pro8-OT could lead to more sustained G-protein-mediated signaling.
Activation of the OXTR, through both G-protein-dependent and β-arrestin-dependent mechanisms, can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a member of the MAPK family.[12] ERK activation is a convergence point for multiple signaling pathways and regulates diverse cellular processes, including gene expression and cell proliferation.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled ligands for the OXTR.
Materials:
-
Cell membranes expressing the OXTR
-
Radioligand (e.g., [³H]-Oxytocin or a high-affinity antagonist like [¹²⁵I]-Ornithine Vasotocin Analog (OTA))
-
Unlabeled competitor ligands (Pro8-OT, Leu8-OT, AVP)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands in binding buffer.
-
In a 96-well plate, add a constant amount of cell membranes to each well.
-
Add the serially diluted unlabeled ligands to the respective wells.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values of the competitor ligands. Convert IC50 values to Ki values using the Cheng-Prusoff equation.[13][14]
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM.[15][16]
Materials:
-
Cells expressing the OXTR (e.g., CHO or HEK293 cells)
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection (e.g., FlexStation or FLIPR)
Procedure:
-
Seed cells in the microplates and allow them to adhere overnight.
-
Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. Probenecid can be added at this stage.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature for 15-30 minutes to allow for de-esterification of the dye.
-
Prepare serial dilutions of the agonist (Pro8-OT, Leu8-OT) in assay buffer in a separate plate (compound plate).
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
The instrument's integrated pipettor then adds the agonist from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve. Plot the response against the agonist concentration to determine the EC50 value.[15][17]
Caption: Workflow for a calcium mobilization assay using Fluo-4 AM.
ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of ERK phosphorylation by Western blotting.[12][18]
Materials:
-
Cells expressing the OXTR
-
Serum-free medium
-
Agonists (Pro8-OT, Leu8-OT)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.
-
Stimulate the cells with different concentrations of the agonist for a specific time (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the anti-tERK antibody, or run a parallel blot.
-
Quantify the band intensities and calculate the ratio of pERK to tERK.[19][20]
Caption: Workflow for an ERK phosphorylation Western blot assay.
Conclusion
This compound presents a fascinating case of natural ligand variation leading to altered GPCR signaling. Its distinct pharmacological profile, including higher affinity at the OXTR and potential for biased agonism, makes it a compelling subject for both basic research and drug development. The detailed protocols and signaling pathway diagrams provided in this guide are intended to equip researchers with the necessary tools and knowledge to further investigate the intricate world of this compound signaling and unlock its therapeutic potential. Further studies are warranted to fully elucidate the downstream consequences of its biased signaling, particularly concerning ERK activation and receptor trafficking, which will be crucial for the rational design of novel OXTR-targeting therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 8. karger.com [karger.com]
- 9. Role of the adenylate cyclase/cyclic AMP pathway in oxytocin-induced lacrimal gland myoepithelial cells contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. abcam.com [abcam.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Evolutionary Significance of Pro8-Oxytocin in Primates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nonapeptide oxytocin (OT) is a critical neuromodulator of social behaviors across mammals. While long considered a highly conserved molecule, significant variation has been identified in New World monkeys (NWMs), most notably the Pro8-Oxytocin (Pro8-OT) variant, where the leucine at position 8 is replaced by a proline. This substitution has profound implications for the peptide's structure and function, and its emergence is linked to the evolution of complex social behaviors such as social monogamy and biparental care in certain primate lineages. This technical guide provides an in-depth analysis of the evolutionary significance of Pro8-OT, detailing its genetic basis, receptor binding kinetics, and downstream signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.
Introduction: The Evolutionary Diversification of Oxytocin in Primates
Oxytocin, a neurohypophysial hormone, plays a pivotal role in a suite of physiological and behavioral processes, including parturition, lactation, and social cognition. For decades, the structure of oxytocin was thought to be universally conserved across placental mammals. However, research has revealed a surprising degree of diversity within the primate order, particularly among NWMs.[1] The most prominent variant is Pro8-OT, resulting from a single nucleotide polymorphism in the OXT gene.[2][3]
The emergence of Pro8-OT is not a random evolutionary event. Its prevalence in certain NWM species is significantly associated with social systems characterized by monogamy and extensive paternal care.[1] This suggests a co-evolutionary relationship between the oxytocin ligand and the social behaviors it modulates. Understanding the functional consequences of this amino acid substitution is therefore crucial for elucidating the neurobiological underpinnings of social diversity in primates and for the development of novel oxytocinergic therapeutics.
Genetic Basis of this compound
The substitution of proline for leucine at the eighth position of the oxytocin peptide is the result of a single non-synonymous point mutation in the oxytocin gene (OXT). Specifically, a C-to-T transition in the codon for the eighth amino acid leads to this change.[2] This mutation has been identified in several NWM species, including marmosets, tamarins, and squirrel monkeys.[4][5] The rigid cyclic structure introduced by the proline residue in Pro8-OT is hypothesized to alter its binding affinity and efficacy at oxytocin and vasopressin receptors, thereby influencing its physiological and behavioral effects.
Quantitative Analysis of Receptor Binding and Signaling
The functional significance of the Pro8 substitution is evident in its interactions with the oxytocin receptor (OTR) and the closely related vasopressin 1a receptor (AVPR1a). Comparative studies have revealed nuanced differences in binding affinities and signaling potencies between Pro8-OT and the ancestral Leu8-OT across various primate species.
Oxytocin Receptor (OTR) Binding and Signaling
Studies utilizing in vitro receptor binding assays and calcium mobilization assays have demonstrated that Pro8-OT exhibits a modestly higher binding affinity and potency at the OTR compared to Leu8-OT, not only in species where it is the native ligand (e.g., marmosets) but also in species that express Leu8-OT (e.g., humans, macaques, and titi monkeys).[6][7] This suggests that the OTR has a conserved preference for the structural conformation of Pro8-OT.
| Species | Native Ligand | Receptor | Ligand | Binding Affinity (IC50, nM) | Ca2+ Signaling (EC50, pM) |
| Human | Leu8-OT | OTR | Pro8-OT | 20 | 70 |
| Leu8-OT | 90 | 130 | |||
| AVP | 520 | 230 | |||
| Macaque | Leu8-OT | OTR | Pro8-OT | 40 | 1340 |
| Leu8-OT | 70 | 2100 | |||
| AVP | 460 | 7800 | |||
| Marmoset | Pro8-OT | OTR | Pro8-OT | 150 | 50 |
| Leu8-OT | 400 | 160 | |||
| AVP | 2900 | 430 | |||
| Titi Monkey | Leu8-OT | OTR | Pro8-OT | 190 | 600 |
| Leu8-OT | 960 | 1000 | |||
| AVP | 3900 | 4900 |
Table 1: Comparative binding affinities and calcium signaling potencies of Pro8-OT, Leu8-OT, and Arginine Vasopressin (AVP) at the Oxytocin Receptor (OTR) in different primate species. Data compiled from[6][8].
Vasopressin 1a Receptor (AVPR1a) Crosstalk
The effects of oxytocin are not exclusively mediated by the OTR; it also exhibits crosstalk with the AVPR1a. Interestingly, the agonistic properties of Pro8-OT and Leu8-OT at the AVPR1a differ across primate species. While both variants show no significant difference in binding affinity at the AVPR1a, Pro8-OT demonstrates a significantly higher maximal response in calcium mobilization at the marmoset AVPR1a compared to Leu8-OT.[9][10] In contrast, at the human AVPR1a, both oxytocin variants act as partial agonists compared to AVP.[9][11] This suggests that the evolutionary modifications in the oxytocin ligand may also influence its interaction with the vasopressin system, contributing to species-specific behavioral outcomes.
| Species | Receptor | Ligand | Binding Affinity (Ki, nM) | Maximal Ca2+ Response (% of AVP) |
| Human | AVPR1a | AVP | 0.9 | 100% |
| Leu8-OT | 247 | ~45% | ||
| Pro8-OT | 176 | ~45% | ||
| Macaque | AVPR1a | AVP | 0.5 | 100% |
| Leu8-OT | 126 | Not significantly different from AVP | ||
| Pro8-OT | 120 | Not significantly different from AVP | ||
| Marmoset | AVPR1a | AVP | 1.2 | 100% |
| Leu8-OT | 1180 | 118% | ||
| Pro8-OT | 1050 | 137% |
Table 2: Comparative binding affinities and maximal calcium responses of AVP, Leu8-OT, and Pro8-OT at the Vasopressin 1a Receptor (AVPR1a) in different primate species. Data compiled from[9][11][12].
Signaling Pathways and Experimental Workflows
The binding of Pro8-OT to its receptor initiates a cascade of intracellular signaling events that ultimately mediate its physiological and behavioral effects. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying oxytocin analogs.
References
- 1. Transfecting Plasmid DNA into CHO-K1 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - TR [thermofisher.com]
- 2. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. takara.co.kr [takara.co.kr]
- 4. pubcompare.ai [pubcompare.ai]
- 5. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 6. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. sinobiological.com [sinobiological.com]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 12. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Pro8-Oxytocin in Marmosets: A Technical Guide to Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin (OXT) is a neuropeptide critical for regulating complex social behaviors. While the structure of OXT is highly conserved across most mammalian species ([Leu8]-OXT), New World primates, including the common marmoset (Callithrix jacchus), possess a unique variant, [Pro8]-Oxytocin (Pro8-OXT), which has a proline substitution at the 8th amino acid position.[1][2] This distinction has significant implications for its physiological functions and behavioral outcomes. This technical guide provides an in-depth overview of the physiological functions of Pro8-OXT in marmosets, focusing on its role in social behavior, the underlying signaling pathways, and detailed experimental methodologies for its study.
Core Physiological Functions of Pro8-Oxytocin in Marmosets
The primary physiological functions of Pro8-OXT in marmosets revolve around the modulation of social behavior, particularly in the context of pair-bonding and prosociality.
Modulation of Pair-Bonding and Fidelity
Pro8-OXT plays a crucial role in maintaining established pair-bonds in marmosets by reducing behaviors that could threaten the stability of the pair.[1][2] Studies have shown that intranasal administration of Pro8-OXT, but not the consensus mammalian Leu8-OXT, facilitates fidelity in both male and female marmosets. This is achieved by decreasing the time spent in close proximity to and reducing sociosexual behaviors directed towards an opposite-sex stranger.[1][2][3] Interestingly, the behavioral manifestation of this effect differs between sexes. Females treated with Pro8-OXT show a clear preference for interacting with their established partner over a stranger.[2] In contrast, males treated with Pro8-OXT tend to reduce proximity to both their partner and a stranger, suggesting a more generalized reduction in social engagement in that context.[2]
Regulation of Prosocial Behavior
The influence of Pro8-OXT on prosocial behavior in marmosets is context-dependent. In a food-sharing task, marmosets spontaneously exhibit prosocial behavior, preferentially rewarding strangers over their established pairmates.[4][5] However, treatment with Pro8-OXT significantly reduces this prosociality towards strangers.[4][5] This suggests that Pro8-OXT may function to decrease social motivation towards individuals outside the established pair-bond, thereby reinforcing the exclusivity of the pair.[3]
Quantitative Data on this compound Effects
The following tables summarize the key quantitative findings from studies investigating the effects of Pro8-OXT in marmosets.
| Behavioral Measure | Treatment Group | Effect | Sex | Reference |
| Time in Proximity with Stranger | Pro8-OXT | Decreased | Female | |
| Pro8-OXT | Decreased (with both partner and stranger) | Male | [2] | |
| Sociosexual Behavior towards Stranger | Pro8-OXT | Reduced | Male & Female | [2][3] |
| Prosocial Food Sharing with Stranger | Pro8-OXT | Reduced | Not specified | [4] |
| In Vitro Signaling Parameter | Receptor | Ligand | Potency (EC50/IC50) | Efficacy (% of max response) | Reference |
| Gq Activation (Ca2+ mobilization) | Marmoset OTR | Pro8-OXT | Subnanomolar | More efficacious than Leu8-OXT | [6] |
| Human OTR | Pro8-OXT | No difference from Leu8-OXT | No difference from Leu8-OXT | [6] | |
| Membrane Hyperpolarization | Marmoset OTR | Pro8-OXT | Less potent than Leu8-OXT | Modestly less efficacious than Leu8-OXT | [6] |
| Human OTR | Pro8-OXT | Less potent than Leu8-OXT | Modestly less efficacious than Leu8-OXT | [6] | |
| Binding Affinity (AVPR1a) | Marmoset AVPR1a | Pro8-OXT | Lower affinity than AVP | Higher efficacy than AVP | [7][8][9] |
| Human AVPR1a | Pro8-OXT | Lower affinity than AVP | Less efficacious than AVP (partial agonist/antagonist) | [7][8][9][10] |
Signaling Pathways of the Marmoset Oxytocin Receptor
The physiological effects of Pro8-OXT are mediated through its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[11][12] The marmoset OTR (mOTR) exhibits distinct signaling properties compared to the human OTR (hOTR).
Primary Signaling Cascade: Gq/PLC Pathway
The primary signaling pathway activated by the OTR is through coupling to Gq proteins.[11][12][13] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[14] This cascade is fundamental to many of the physiological actions of oxytocin, including smooth muscle contraction.[11][13] At the mOTR, Pro8-OXT is more efficacious in activating this Gq-mediated calcium mobilization compared to Leu8-OXT.[6]
Secondary Signaling and Ion Channel Modulation
In addition to Gq coupling, the OTR can also couple to Gi proteins, leading to the inhibition of adenylyl cyclase.[12] Furthermore, OTR activation can modulate the activity of ion channels. In both mOTR and hOTR expressing cells, oxytocin can induce membrane hyperpolarization, primarily through a Gq-dependent activation of calcium-activated potassium (K+) channels.[6] Leu8-OXT is more potent and slightly more efficacious than Pro8-OXT in inducing this hyperpolarization.[6]
Crosstalk with Vasopressin Receptors
Oxytocin can also exert its effects by binding to vasopressin receptors, particularly the vasopressin 1a receptor (AVPR1a).[7][10] There are significant species differences in this crosstalk. In marmosets, both Pro8-OXT and Leu8-OXT act as agonists at the AVPR1a, producing a more efficacious response than arginine vasopressin (AVP) itself.[7][8][9] This is in contrast to the human AVPR1a, where both oxytocin variants act as partial agonists and can even antagonize the effects of AVP.[7][8][9][10] This suggests that in marmosets, some of the behavioral effects of Pro8-OXT may be mediated through the vasopressin system.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of Pro8-OXT's functions. The following sections outline key experimental protocols.
Intranasal Administration of this compound
This protocol is adapted from studies investigating the behavioral effects of Pro8-OXT in marmosets.
1. Subjects:
-
Adult, pair-housed common marmosets (Callithrix jacchus).
-
Subjects should be acclimated to the experimental procedures.
2. Materials:
-
This compound (synthetic).
-
Sterile 0.9% saline.
-
Micropipette.
3. Drug Preparation:
-
Dissolve Pro8-OXT in sterile saline to the desired concentration (e.g., 40 IU/ml).
-
Prepare a vehicle control of sterile saline.
4. Administration Procedure:
-
Gently restrain the marmoset.
-
Using a micropipette, deliver a small volume (e.g., 50 µl) of the Pro8-OXT solution or vehicle into one nostril.
-
Alternate nostrils for subsequent administrations if required.
-
Allow a sufficient time for the peptide to take effect (e.g., 30-60 minutes) before behavioral testing.
Partner Preference Test
This behavioral paradigm is used to assess pair-bond strength and fidelity.
1. Apparatus:
-
A multi-chambered enclosure allowing the subject to choose between different stimulus animals.
-
Typically consists of a central choice area connected to side chambers housing the established partner and a novel stranger.
2. Procedure:
-
Place the subject animal in the central choice area.
-
Place the established partner in one side chamber and an opposite-sex stranger in the other.
-
Allow the subject to freely move between the chambers for a set duration (e.g., 30 minutes).
-
Record behaviors such as:
-
Time spent in proximity to each stimulus animal.
-
Frequency and duration of affiliative and sociosexual behaviors directed towards each stimulus animal.
-
3. Data Analysis:
-
Compare the behavioral measures between the partner and stranger conditions across different treatment groups (Pro8-OXT vs. vehicle).
Calcium Mobilization Assay
This in vitro assay is used to quantify the activation of the Gq signaling pathway.
1. Cell Culture:
-
Use a cell line (e.g., Chinese Hamster Ovary cells) stably expressing the marmoset oxytocin receptor (mOTR).
2. Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pro8-OXT and Leu8-OXT.
-
Assay buffer.
-
Fluorometric imaging plate reader.
3. Procedure:
-
Plate the mOTR-expressing cells in a microplate.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of Pro8-OXT or Leu8-OXT to the wells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
4. Data Analysis:
-
Generate dose-response curves to determine the potency (EC50) and efficacy (Emax) of each ligand.
Conclusion
This compound in marmosets represents a fascinating example of neuropeptide evolution with tangible consequences for social behavior. Its unique effects on pair-bonding and prosociality, underpinned by distinct signaling properties at the marmoset oxytocin receptor, highlight the importance of studying species-specific neuroendocrine systems. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to further explore the physiological functions of Pro8-OXT and its potential as a therapeutic target for social deficits. The continued investigation into the Pro8-OXT system in marmosets will undoubtedly provide valuable insights into the neurobiology of social bonding and its disorders.
References
- 1. DigitalCommons@UNO - UNO Student Research and Creative Activity Fair: Pro8 variant of oxytocin facilitates fidelity in marmosets [digitalcommons.unomaha.edu]
- 2. Oxytocin facilitates fidelity in well-established marmoset pairs by reducing sociosexual behavior toward opposite-sex strangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Marmosets treated with oxytocin are more socially attractive to their long-term mate [frontiersin.org]
- 4. unomaha.edu [unomaha.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marm" by Aaryn Mustoe, Nancy A. Schulte et al. [digitalcommons.unomaha.edu]
- 8. researchgate.net [researchgate.net]
- 9. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. KEGG PATHWAY: map04921 [genome.jp]
- 14. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro8-Oxytocin: A Comprehensive Technical Guide on its Role in Social Behavior and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Pro8-Oxytocin ([Pro⁸]-Oxytocin), a naturally occurring variant of the neuropeptide oxytocin found in New World monkeys.[1] this compound has garnered significant interest for its potential role in modulating social behavior and bonding, exhibiting distinct pharmacological properties compared to the canonical Leu8-Oxytocin found in most mammals, including humans.[2][3] This document details the current understanding of this compound, focusing on its receptor binding affinity, signaling pathways, and observed effects on social behaviors. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a comprehensive understanding of its mechanism of action and research applications.
Introduction: The Significance of this compound
Oxytocin (OXT) is a nonapeptide hormone and neurotransmitter renowned for its critical role in social cognition and behavior, including maternal care, pair bonding, and social recognition.[4][5] The vast majority of mammalian species possess an OXT molecule with a leucine residue at the eighth position (Leu8-OXT).[2] However, several New World primate species, such as the common marmoset (Callithrix jacchus), express a variant with a proline substitution at this position, termed this compound (Pro8-OXT).[1][2] This subtle structural change has profound implications for the peptide's interaction with its receptors, leading to altered signaling and behavioral outcomes.[6][7]
The emergence of Pro8-OXT in species known for complex social structures, such as monogamy and cooperative breeding, has fueled speculation about its co-evolution with these traits.[1][3] Understanding the unique properties of Pro8-OXT is therefore crucial for elucidating the neurobiological underpinnings of social bonding and for the development of novel therapeutics targeting social deficits in psychiatric disorders like autism spectrum disorder and schizophrenia.[8][9]
Receptor Binding and Pharmacology
Pro8-OXT exerts its effects primarily through interaction with two G-protein coupled receptors: the oxytocin receptor (OXTR) and, to a lesser extent, the vasopressin 1a receptor (AVPR1a), where it can exhibit cross-reactivity.[1][3]
Binding Affinity at Oxytocin Receptors (OTR)
Studies have consistently shown that Pro8-OXT exhibits a higher binding affinity for primate OXTRs compared to Leu8-OXT.[6][10] This enhanced affinity is observed not only in species that endogenously express Pro8-OXT but also in those that express Leu8-OXT, including humans.[10]
Table 1: Competitive Binding Affinities (IC50, nM) of Oxytocin Ligands at Primate Oxytocin Receptors [10]
| Ligand | Marmoset OTR | Macaque OTR | Titi Monkey OTR | Human OTR |
| This compound | 150 | 40 | 190 | 20 |
| Leu8-Oxytocin | 400 | 70 | 960 | 90 |
| Arginine Vasopressin (AVP) | 2900 | 460 | 3900 | 520 |
Data presented as IC50 values (nM), where a lower value indicates higher binding affinity.
Binding Affinity at Vasopressin 1a Receptors (AVPR1a)
The interaction of Pro8-OXT with AVPR1a is more complex and species-dependent. While Arginine Vasopressin (AVP) consistently shows the highest affinity for its own receptor, both Pro8-OXT and Leu8-OXT can bind to AVPR1a, suggesting a potential for crosstalk between the oxytocin and vasopressin systems.[3]
Table 2: Competitive Binding Affinities (Ki, nM) of Oxytocin Ligands at Primate Vasopressin 1a Receptors [3]
| Ligand | Human AVPR1a | Macaque AVPR1a | Marmoset AVPR1a |
| Arginine Vasopressin (AVP) | 2.3 ± 0.4 | 2.1 ± 0.3 | 2.8 ± 0.5 |
| This compound | 126 ± 20 | 115 ± 18 | 1122 ± 180 |
| Leu8-Oxytocin | 100 ± 15 | 105 ± 16 | 1025 ± 164 |
Data presented as Ki values (nM) ± SEM. A lower value indicates higher binding affinity.
Intracellular Signaling Pathways
Upon binding to its receptor, Pro8-OXT initiates a cascade of intracellular signaling events. The OXTR is known to couple to multiple G-proteins, primarily Gq and Gi/o, leading to diverse downstream effects.[2]
Gq-Mediated Pathway and Calcium Mobilization
The canonical signaling pathway for the OXTR involves coupling to the Gq alpha subunit of the heterotrimeric G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2][11] This increase in intracellular Ca2+ is a key event in many of oxytocin's physiological effects.
Pro8-OXT is a more potent and efficacious agonist for Gq-mediated calcium signaling at primate OXTRs compared to Leu8-OXT.[6][7]
Table 3: Potency (EC50, pM) for Calcium Mobilization at Primate Oxytocin Receptors [10]
| Ligand | Marmoset OTR | Macaque OTR | Titi Monkey OTR | Human OTR |
| This compound | 50 | 1340 | 600 | 70 |
| Leu8-Oxytocin | 160 | 2100 | 1000 | 130 |
| Arginine Vasopressin (AVP) | 430 | 7800 | 4900 | 230 |
Data presented as EC50 values (pM), where a lower value indicates higher potency.
Gi-Mediated Pathway and Modulation of Neuronal Activity
The OXTR can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] Furthermore, the Gβγ subunits released from Gi/o activation can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.[2] Interestingly, studies suggest that Leu8-OT-induced hyperpolarization is partially sensitive to pertussis toxin (PTX), a Gi/o inhibitor, whereas the response to Pro8-OT is largely PTX-insensitive, indicating a primary reliance on the Gq pathway for this effect.[2]
Role in Social Behavior and Bonding
The enhanced potency of Pro8-OXT at the OXTR suggests it could have more pronounced effects on social behaviors. While direct comparative studies in primates are limited, research in rodent models provides valuable insights.
Pro-Social Effects in Rodent Models
Intracerebroventricular (i.c.v.) administration of oxytocin in rodents has been shown to facilitate social preference and reverse stress-induced social avoidance.[4] Functional studies have demonstrated that Pro8-OXT elicits stronger behavioral effects than Leu8-OXT.[1] For instance, Pro8-OXT has been shown to promote parental care in rats.[1]
Experimental Protocols for Assessing Social Behavior
This assay is used to assess an animal's inclination to interact with a novel conspecific versus a novel object.
-
Apparatus: A three-chambered box with a central chamber and two side chambers.
-
Procedure:
-
Habituation: The test animal is placed in the central chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Phase: A novel, unfamiliar conspecific (Stranger 1) is placed in a wire cage in one of the side chambers, and a novel object is placed in a similar cage in the opposite chamber. The test animal is returned to the central chamber and given access to all three chambers.
-
Data Collection: The time spent in each side chamber and the time spent actively sniffing each cage are recorded for a defined period (e.g., 10 minutes).
-
-
Endpoint: A significantly greater amount of time spent interacting with the conspecific compared to the object indicates normal social preference. Pro8-OXT or other test compounds can be administered prior to the test to assess their effects on this preference.
Implications for Drug Development
The distinct pharmacological profile of Pro8-OXT makes it a compelling molecule for therapeutic development. Its enhanced potency and efficacy at the human OXTR suggest that it, or peptidomimetics designed to replicate its binding and signaling properties, could be more effective than Leu8-OXT in treating social deficits.
Key considerations for drug development include:
-
Blood-Brain Barrier Penetration: Like Leu8-OXT, Pro8-OXT is a peptide and has limited ability to cross the blood-brain barrier.[12] Novel delivery systems, such as intranasal administration or the use of carrier molecules, are necessary for central nervous system targeting.[13]
-
Selectivity: While Pro8-OXT shows higher affinity for the OXTR, its cross-reactivity at the AVPR1a needs to be considered, as this could lead to off-target effects.[3] Designing analogs with greater selectivity for the OXTR is a key objective.
-
Pharmacokinetics: The plasma half-life of oxytocin is short, typically in the range of 3-5 minutes, being rapidly metabolized in the liver and kidneys.[14][15] Modifications to the peptide structure could improve its stability and pharmacokinetic profile.
Conclusion
This compound represents a fascinating natural experiment in the evolution of social behavior. Its enhanced affinity and potency at the oxytocin receptor provide a clear molecular basis for its potential to more strongly modulate social circuits. For researchers and drug developers, Pro8-OXT serves as both a valuable tool for dissecting the neurobiology of social bonding and as a promising lead scaffold for the design of next-generation oxytocinergic therapeutics. Further investigation into the behavioral effects of Pro8-OXT in primate models and the development of brain-penetrant, selective agonists based on its structure are critical next steps in harnessing its therapeutic potential for disorders characterized by social dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neuropeptide Oxytocin Facilitates Pro-Social Behavior and Prevents Social Avoidance in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin – The key to social bonds? - Department of Psychology [su.se]
- 6. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The oxytocin system in drug discovery for autism: Animal models and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Prosocial effects of oxytocin in two mouse models of autism spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for an experimental investigation of the roles of oxytocin and social support in neuroendocrine, cardiovascular, and subjective responses to stress across age and gender - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oxytocin [glowm.com]
- 15. Oxytocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Purification and Characterization of Synthetic Pro8-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro8-Oxytocin is a naturally occurring analog of oxytocin (OXT), a neuropeptide hormone critical in social bonding, reproduction, and other physiological processes. In this variant, the leucine residue at position 8 is replaced by a proline. This substitution has been shown to alter the bioactivity of the peptide, leading to more potent and efficacious responses at primate oxytocin receptors (OXTR) compared to the canonical Leu8-Oxytocin.[1][2][3] this compound also exhibits distinct binding and signaling properties at vasopressin 1a receptors (AVPR1a).[4][5] These characteristics make this compound a molecule of significant interest for research into the oxytocin system and for the development of novel therapeutics targeting social and behavioral disorders.
These application notes provide detailed protocols for the synthesis, purification, and characterization of synthetic this compound, enabling researchers to produce and validate this important peptide for their studies.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence (Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)).
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the peptide-resin under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Caption: Workflow for the solid-phase synthesis of this compound.
Cyclization and Purification of this compound
Materials:
-
Crude linear this compound
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0)
-
Hydrogen peroxide (3%)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Dissolution: Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer at a concentration of 0.1-0.5 mg/mL.
-
Oxidative Cyclization: Add 3% hydrogen peroxide dropwise while stirring the peptide solution. Monitor the reaction by taking aliquots and analyzing them by RP-HPLC until the linear peptide peak is no longer observed. The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the reaction by adding a small amount of methionine to scavenge any remaining oxidizing agent.
-
Lyophilization: Freeze-dry the cyclized peptide solution to obtain the crude cyclic this compound.
-
RP-HPLC Purification:
-
Dissolve the crude cyclic peptide in Mobile Phase A.
-
Inject the solution onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity (>95%).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Caption: Workflow for the cyclization and purification of this compound.
Characterization of Synthetic this compound
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)
Protocol:
-
Sample Preparation: Dissolve a small amount of purified this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Infusion: Infuse the sample directly into the ESI-MS source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of this compound (Theoretical [M+H]⁺ ≈ 992.15 Da).
-
Data Analysis: Compare the observed molecular weight with the theoretical mass to confirm the identity of the synthesized peptide.
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human oxytocin receptor (hOXTR).
Materials:
-
Cell membranes prepared from cells stably expressing hOXTR (e.g., HEK293T-hOXTR)
-
Radioligand: [³H]-Oxytocin or a suitable radiolabeled antagonist
-
Unlabeled this compound (competitor)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation cocktail and counter
Protocol:
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
A fixed concentration of radioligand (typically at its Kd value)
-
Increasing concentrations of unlabeled this compound
-
Cell membranes (20-50 µg of protein per well)
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the incubation mixture through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol measures the ability of this compound to induce intracellular calcium mobilization in cells expressing the hOXTR, a hallmark of Gq-coupled receptor activation.
Materials:
-
Cells stably expressing hOXTR (e.g., CHO-K1-hOXTR)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed the hOXTR-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record the baseline fluorescence for a short period.
-
Inject varying concentrations of this compound into the wells.
-
Continue to record the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal response).
-
Data Presentation
The following tables summarize the expected characterization data for synthetic this compound.
Table 1: Physicochemical Characterization of Synthetic this compound
| Parameter | Expected Value | Method |
| Molecular Weight | 991.15 Da (Monoisotopic) | ESI-MS |
| Purity | >95% | RP-HPLC (220 nm) |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Ki (nM)[4] | Cell Line |
| hOXTR | [³H]-Oxytocin | ~20-40[6] | HEK293T-hOXTR |
| hAVPR1a | [¹²⁵I]-OVTA | 8.7[4] | CHO-hAVPR1a |
| rAVPR1a | [¹²⁵I]-OVTA | 23.8[4] | CHO-rAVPR1a |
| mAVPR1a | [¹²⁵I]-OVTA | 176[4] | CHO-mAVPR1a |
h: human, r: rhesus macaque, m: marmoset
Table 3: Functional Potency of this compound in Calcium Mobilization Assay
| Receptor | EC50 (nM)[6] | Emax (% of Leu8-OXT) | Cell Line |
| hOXTR | ~70-130[6] | Comparable | CHO-hOXTR |
| mOTR | ~50-160[6] | More efficacious | CHO-mOTR |
h: human, m: marmoset
Signaling Pathways
This compound, upon binding to the oxytocin receptor, primarily activates the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses. The oxytocin receptor can also couple to Gi/o proteins, which can lead to the inhibition of adenylyl cyclase.[2][7]
Caption: Simplified Gq signaling pathway activated by this compound.
References
- 1. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 6. Purification method of oxytocin - Eureka | Patsnap [eureka.patsnap.com]
- 7. biotage.com [biotage.com]
Application Notes & Protocols: In Vitro Characterization of Pro8-Oxytocin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pro8-Oxytocin is a synthetic analog of the neuropeptide hormone Oxytocin, characterized by the substitution of Leucine with Proline at the 8th position of the peptide sequence. This modification can significantly alter the peptide's conformational flexibility, potentially affecting its binding affinity, selectivity, and functional potency at the Oxytocin Receptor (OTR). These application notes provide a comprehensive framework for the in vitro pharmacological characterization of this compound, offering detailed protocols for key experiments designed to elucidate its binding kinetics, signaling profile, and cellular effects in comparison to native Oxytocin.
The primary signaling pathway for the OTR, a G-protein coupled receptor (GPCR), involves its coupling to Gαq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a hallmark of OTR activation that can be readily measured.
Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human Oxytocin Receptor (OTR) and assess its selectivity against related vasopressin receptors (V1aR and V2R).
Methodology: Competitive Radioligand Binding Assay This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the target receptor. The concentration of this compound that displaces 50% of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).
Experimental Protocol:
-
Cell Culture & Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human OTR, V1aR, or V2R in F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.
-
Harvest confluent cells and homogenize in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing ligand (this compound or native Oxytocin, at concentrations ranging from 10⁻¹² to 10⁻⁵ M), and 50 µL of the radioligand (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V1aR/V2R) at a final concentration equal to its Kd.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (5-10 µg protein per well).
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Determine the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a one-site competition model using non-linear regression to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | OTR Ki (nM) | V1aR Ki (nM) | V2R Ki (nM) | OTR vs V1aR Selectivity | OTR vs V2R Selectivity |
| Oxytocin | 1.5 | 35 | 450 | 23-fold | 300-fold |
| This compound | 0.8 | 50 | 900 | 62.5-fold | 1125-fold |
Note: Data are representative examples based on typical findings for oxytocin analogs and are for illustrative purposes.
Logical Workflow for Competitive Binding Assay
Caption: Workflow for determining binding affinity via competitive displacement.
Functional Potency & Efficacy
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound by quantifying its ability to stimulate intracellular calcium mobilization.
Methodology: Calcium Mobilization Assay This cell-based assay uses a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentration upon receptor activation. The signal is read by a fluorescence plate reader.
Experimental Protocol:
-
Cell Culture & Plating:
-
Use HEK293 cells stably or transiently expressing the human OTR.
-
Plate the cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and culture overnight.
-
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Add 100 µL of loading buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid) containing 4 µM Fluo-4 AM to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with 100 µL of assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid). After the final wash, leave 100 µL of assay buffer in each well.
-
-
Compound Addition & Signal Reading:
-
Prepare a concentration-response plate with this compound and native Oxytocin (10⁻¹² to 10⁻⁶ M).
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm) every 1.5 seconds for 120 seconds.
-
After 20 seconds of baseline reading, the instrument automatically adds 50 µL of the compound from the concentration-response plate to the cell plate.
-
Continue reading the fluorescence signal for the remaining time.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy). Efficacy is often expressed relative to the maximal response of the standard agonist (Oxytocin).
-
Data Presentation:
| Compound | Calcium Mobilization EC50 (nM) | Efficacy (% of Oxytocin Emax) |
| Oxytocin | 1.2 | 100% |
| This compound | 0.9 | 105% |
Note: Data are representative examples and for illustrative purposes.
Oxytocin Receptor Signaling Pathway
Caption: Canonical Gq signaling pathway for the Oxytocin Receptor.
Downstream Cellular Response
Objective: To evaluate the effect of this compound on a downstream cellular process, such as cell proliferation, which is relevant in contexts like cancer research where OTR is sometimes expressed.
Methodology: Cell Proliferation (MTT) Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Culture & Treatment:
-
Plate a human breast cancer cell line known to express OTR (e.g., MCF-7) in a 96-well plate at 5,000 cells per well in complete medium.
-
Allow cells to attach overnight.
-
Replace the medium with serum-free medium for 24 hours to synchronize the cells.
-
Treat cells with various concentrations of this compound or native Oxytocin (10⁻¹² to 10⁻⁷ M) in low-serum (0.5% FBS) medium for 48 hours. Include a vehicle control and a positive control (e.g., 10% FBS).
-
-
MTT Addition & Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization & Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of proliferation against the log concentration of the compound to generate a dose-response curve.
-
Data Presentation:
| Compound | Proliferation EC50 (nM) | Max Proliferation (% of Vehicle) |
| Oxytocin | 2.5 | 145% |
| This compound | 1.8 | 155% |
Note: Data are representative examples and for illustrative purposes.
Experimental Workflow for Proliferation Assay
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Pro8-Oxytocin Calcium Mobilization Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a cell-based calcium mobilization assay to characterize the activity of Pro8-Oxytocin, a potent and efficacious agonist of the oxytocin receptor (OTR). This compound is a naturally occurring variant of oxytocin found in New World monkeys, differing from the consensus mammalian Leu8-Oxytocin.[1][2] Activation of the OTR, a G-protein coupled receptor (GPCR), by agonists such as this compound leads to the coupling of Gαq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This culminates in the release of calcium (Ca2+) from intracellular stores, a quantifiable event that serves as a robust measure of receptor activation.[2][3][4] This assay is designed for a high-throughput format and is suitable for determining the potency and efficacy of this compound and other potential OTR modulators.
Introduction
The oxytocin system is a key regulator of complex social behaviors and various physiological processes.[2][3][5] The oxytocin receptor (OTR) is a member of the Class A family of GPCRs. Upon agonist binding, the OTR primarily couples to Gαq/11 proteins, activating PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[6]
This application note describes a fluorescent-based calcium mobilization assay to functionally characterize the interaction of this compound with the OTR. The assay utilizes a calcium-sensitive fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium.[7][8] This change in fluorescence is directly proportional to the extent of OTR activation and can be measured using a fluorescence plate reader, such as a FLIPR® or FlexStation®.[2][7]
Signaling Pathway
The binding of this compound to the OTR initiates a well-defined signaling cascade leading to an increase in intracellular calcium.
Data Presentation
The potency and efficacy of this compound can be compared to the standard Leu8-Oxytocin at both human and marmoset oxytocin receptors. The following table summarizes representative data from published studies.
| Ligand | Receptor | Potency (EC50, nM) | Efficacy (% of Max Response) | Reference |
| This compound | Human OTR | ~0.5 | ~100 | [2] |
| Leu8-Oxytocin | Human OTR | ~0.5 | ~100 | [2] |
| This compound | Marmoset OTR | ~0.3 | >100 (more efficacious) | [2] |
| Leu8-Oxytocin | Marmoset OTR | ~0.4 | 100 | [2] |
Experimental Protocol
This protocol is adapted from established methods for GPCR calcium mobilization assays.[2][7][8]
Materials and Reagents
-
Cells: CHO-K1 or HEK293 cells stably expressing the human or marmoset oxytocin receptor (e.g., CHO-K1/OTR cells).[9]
-
Ligands: this compound, Leu8-Oxytocin (as a control).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or Calcium 5 Assay Kit.
-
Probenecid: Anion transport inhibitor to improve dye retention.[7][8]
-
Plates: 96-well or 384-well black-walled, clear-bottom cell culture plates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR®, FlexStation®).
Experimental Workflow
Step-by-Step Method
Day 1: Cell Seeding
-
Culture OTR-expressing cells to approximately 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in culture medium and perform a cell count.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of medium.[7] The optimal cell number should be determined for each cell line to achieve a confluent monolayer on the day of the assay.[7]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[7]
Day 2: Assay Performance
-
Prepare Dye-Loading Solution: Prepare the calcium-sensitive dye solution in assay buffer according to the manufacturer's instructions. For example, for Fluo-4 AM, a final concentration of 2-4 µM is often used.[2] Include 2.5 mM probenecid in the final solution to prevent dye leakage from the cells.[10]
-
Load Cells with Dye: Aspirate the culture medium from the cell plate. Add 100 µL of the dye-loading solution to each well.
-
Incubate: Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.[7][10]
-
Prepare Ligand Plate: During the incubation, prepare a serial dilution of this compound and any control ligands (e.g., Leu8-Oxytocin) in assay buffer at a concentration that is 5-10 times the final desired concentration.
-
Measure Fluorescence: Place the cell plate and the ligand plate into the fluorescence plate reader. Program the instrument to perform the following:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Perform an automated addition of the ligand from the ligand plate to the cell plate.
-
Immediately and continuously record the fluorescence signal for at least 60-120 seconds to capture the peak response.[10]
-
Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.
-
Plot the ΔF against the logarithm of the ligand concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and the maximum response (efficacy).
Conclusion
This protocol provides a robust and reproducible method for quantifying the functional activity of this compound at the oxytocin receptor. The assay is amenable to high-throughput screening and can be a valuable tool for the discovery and characterization of novel OTR modulators in drug development programs. The distinct pharmacological profile of this compound, particularly its enhanced efficacy at the marmoset OTR, underscores the importance of considering species-specific differences in receptor pharmacology.[2][3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of an oxytocin-induced rise in [Ca2+]i in single human myometrium smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. genscript.com [genscript.com]
- 10. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring Pro8-Oxytocin-Induced Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin (OXT) is a neuropeptide crucial for regulating complex social behaviors and physiological processes such as parturition and lactation.[1] It primarily acts by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1][2] While the standard mammalian OXT ligand has leucine at the 8th amino acid position (Leu⁸-OT), certain primate species, like the marmoset monkey, possess a variant with proline in this position (Pro⁸-OT).[2] Functional studies have revealed that Pro⁸-Oxytocin is a more potent and efficacious agonist at primate oxytocin receptors compared to the canonical Leu⁸-Oxytocin, leading to enhanced intracellular calcium signaling.[3][4][5]
This application note provides a detailed protocol for measuring intracellular calcium mobilization in response to Pro⁸-Oxytocin stimulation using fluorescent calcium indicators. Monitoring these calcium dynamics is fundamental for characterizing the pharmacological profile of OXT analogs and for screening new compounds targeting the oxytocin receptor system.[6]
Signaling Pathway of Pro8-Oxytocin
The oxytocin receptor is predominantly coupled to the Gαq subunit of the heterotrimeric G-protein.[2][7][8] Upon binding of an agonist like Pro⁸-Oxytocin, the receptor undergoes a conformational change, activating Gαq. This initiates a well-defined signaling cascade:
-
Gq Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[9][10]
-
IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store.[9][11]
-
Calcium Mobilization: Activation of the IP₃ receptor opens the channel, leading to a rapid release of stored Ca²⁺ into the cytoplasm and a transient increase in the intracellular calcium concentration ([Ca²⁺]i).[1][11] This increase is the signal detected in calcium imaging assays.
References
- 1. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxytocin induces intracellular Ca2+ release in cardiac fibroblasts from neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pro8-Oxytocin Membrane Potential Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin (OT) is a neuropeptide crucial for regulating social behaviors and various physiological processes.[1][2] The common mammalian form of oxytocin features a leucine residue at the eighth position (Leu⁸-OT). However, a variant found in New World monkeys, such as marmosets, contains a proline at this position (Pro⁸-Oxytocin or Pro⁸-OT).[1][2] This single amino acid substitution can lead to differences in receptor activation and subsequent cellular signaling.
The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that can couple to different G proteins, including Gαq and Gαi.[1][2][3] Activation of the Gαq pathway by oxytocin stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4][5][6] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[5][7][8] This rise in intracellular Ca²⁺ can, in turn, activate calcium-activated potassium channels (KCa), leading to an efflux of potassium ions (K⁺) and subsequent membrane hyperpolarization.[1][2] Changes in membrane potential are a key downstream indicator of OTR activation and can be quantified to determine the potency and efficacy of ligands like Pro⁸-Oxytocin.
This application note provides a detailed protocol for a membrane potential assay to characterize the activity of Pro⁸-Oxytocin at the human oxytocin receptor (hOTR). The methodology utilizes a fluorescent membrane potential-sensitive dye in a plate-based format, suitable for high-throughput screening and pharmacological characterization.
Signaling Pathway of Oxytocin Receptor Activation and Membrane Potential Change
The binding of Pro⁸-Oxytocin to its receptor initiates a cascade of intracellular events culminating in a change in the cell's membrane potential.
Caption: Pro⁸-Oxytocin signaling pathway leading to membrane hyperpolarization.
Data Presentation: Pharmacological Profile of Pro⁸-Oxytocin
The following tables summarize the quantitative data on the potency and efficacy of Pro⁸-Oxytocin and Leu⁸-Oxytocin at human and marmoset oxytocin receptors, as determined by membrane potential assays.[1][2]
Table 1: Potency (EC₅₀, nM) of Oxytocin Analogs in Membrane Potential Assay
| Ligand | Human OTR (hOTR) | Marmoset OTR (mOTR) |
| Pro⁸-Oxytocin | ~0.3 - 0.5 | ~0.1 - 0.3 |
| Leu⁸-Oxytocin | ~0.1 - 0.2 | ~0.05 - 0.1 |
Table 2: Efficacy (Eₘₐₓ, % of maximal response) of Oxytocin Analogs in Membrane Potential Assay
| Ligand | Human OTR (hOTR) | Marmoset OTR (mOTR) |
| Pro⁸-Oxytocin | ~80 - 90% | ~90 - 100% |
| Leu⁸-Oxytocin | ~100% | ~100% |
Note: The values presented are approximate and may vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
Principle of the Assay
This protocol describes a fluorescence-based membrane potential assay using a negatively charged oxonol dye. In resting cells, the dye is predominantly in the extracellular medium. Upon membrane hyperpolarization, the dye enters the cells and binds to intracellular proteins, resulting in an increase in fluorescence. Conversely, depolarization leads to dye extrusion and a decrease in fluorescence. The change in fluorescence intensity is proportional to the change in membrane potential.
Experimental Workflow
Caption: Workflow for the Pro⁸-Oxytocin membrane potential assay.
Materials and Reagents
-
Cell Line: A stable cell line expressing the human oxytocin receptor (hOTR), such as Chinese Hamster Ovary (CHO-hOTR) or Human Embryonic Kidney 293 (HEK293-hOTR) cells.
-
Cell Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Pro⁸-Oxytocin: Lyophilized powder, to be reconstituted in a suitable solvent (e.g., sterile water or DMSO) to prepare a stock solution.
-
Membrane Potential Assay Kit: A commercially available fluorescence-based kit (e.g., from Molecular Devices, Thermo Fisher Scientific). These kits typically include a fluorescent dye and may contain an enhancer solution to improve signal-to-noise ratio.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: A known agonist of the oxytocin receptor, such as Leu⁸-Oxytocin.
-
Negative Control: Assay buffer or vehicle.
Detailed Methodology
-
Cell Culture and Seeding:
-
Culture the hOTR-expressing cells according to standard cell culture protocols.
-
The day before the assay, harvest the cells and seed them into the black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions, typically by diluting the stock solution in the assay buffer.
-
Remove the cell culture medium from the plates and wash the cells once with assay buffer.
-
Add the dye solution to each well and incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of Pro⁸-Oxytocin and the positive control (Leu⁸-Oxytocin) in the assay buffer.
-
Set up the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye. The reader should be set for kinetic readings to measure the fluorescence change over time.
-
Establish a baseline fluorescence reading for each well for a few minutes before adding the compounds.
-
Add the Pro⁸-Oxytocin dilutions, positive control, and negative control to the respective wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 5-10 minutes.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence response.
-
Normalize the data by expressing the response as a percentage of the maximal response to the positive control (Leu⁸-Oxytocin).
-
Plot the normalized response against the logarithm of the Pro⁸-Oxytocin concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Logical Relationships of Assay Components
Caption: Logical relationships of the key components in the membrane potential assay.
References
- 1. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Molecular Mechanisms of Oxytocin Signaling at the Synaptic Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Pro8-Oxytocin in Radioligand Binding Assays for Oxytocin Receptor Characterization
Introduction
Pro8-Oxytocin is a naturally occurring analog of oxytocin (OXT), the canonical mammalian nonapeptide hormone, and is endogenously found in New World monkeys such as marmosets.[1] This variant, characterized by a proline substitution at the eighth position instead of the more common leucine (Leu8-OXT), has garnered significant interest in neuropharmacology and drug development.[1] this compound exhibits distinct binding affinities and functional activities at oxytocin receptors (OXTR) and vasopressin 1a receptors (AVPR1a), making it a valuable tool for comparative studies and for probing the structure-activity relationships of these receptors.[1][2] Radioligand binding assays are fundamental in characterizing the interaction of ligands like this compound with their receptors, providing quantitative data on binding affinity (Ki, Kd) and receptor density (Bmax).[3][4] These assays are crucial for screening new compounds, understanding receptor pharmacology, and developing novel therapeutics targeting the oxytocinergic system.[3][5]
Principle of the Assay
Radioligand binding assays are a cornerstone for studying receptor-ligand interactions.[6] The fundamental principle involves the incubation of a biological sample containing the receptor of interest (e.g., cell membranes, tissue homogenates) with a radiolabeled ligand (the "radioligand"). The assay measures the amount of radioligand that specifically binds to the receptor. In a competition binding assay, a constant concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (in this case, this compound). The ability of this compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).
Key Considerations for Using this compound
-
Receptor Specificity: this compound has been shown to bind to both oxytocin and vasopressin receptors.[1] Therefore, it is crucial to use cell lines or tissues expressing a homogenous population of the desired receptor or to employ selective antagonists to block binding to off-target receptors.
-
Choice of Radioligand: The selection of an appropriate radioligand is critical. For characterizing this compound's binding to the oxytocin receptor, a high-affinity, selective oxytocin receptor radioligand such as [3H]-Oxytocin or the antagonist [125I]-ornithine vasotocin analog ([125I]-OVTA) is recommended.[7][8]
-
Cross-Reactivity: Due to the structural similarity between oxytocin and vasopressin receptors, it is advisable to perform parallel binding assays with vasopressin receptors (e.g., V1a) to determine the selectivity profile of this compound.[1]
-
Species Differences: The binding affinity and functional activity of this compound can vary across species due to differences in receptor amino acid sequences.[1] It is important to consider the species of both the ligand and the receptor in the experimental design and data interpretation.
Experimental Protocols
Protocol 1: Membrane Preparation from Cells or Tissues
This protocol describes the preparation of crude membrane fractions from cultured cells expressing the oxytocin receptor or from tissues known to express the receptor.
Materials:
-
Cultured cells (e.g., CHO or HEK293 cells stably expressing the human oxytocin receptor) or tissue of interest (e.g., uterine smooth muscle, brain regions).
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.[9]
-
Sucrose Cryoprotectant Solution: Lysis buffer containing 10% sucrose.[9]
-
BCA Protein Assay Kit.
-
Centrifuge and appropriate tubes.
-
Dounce or Potter-Elvehjem homogenizer.
Procedure:
-
Cell/Tissue Collection: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, excise and immediately place in ice-cold lysis buffer.
-
Homogenization: Resuspend the cell pellet or tissue in 20 volumes of cold lysis buffer. Homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris and nuclei.[9]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]
-
Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the high-speed centrifugation step.[9]
-
Resuspension and Storage: Resuspend the final membrane pellet in the sucrose cryoprotectant solution.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquoting and Storage: Aliquot the membrane suspension and store at -80°C until use.[9]
Protocol 2: Competition Radioligand Binding Assay
This protocol details the procedure for a competition binding assay to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials:
-
Prepared cell or tissue membranes.
-
Assay Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]
-
Radioligand: e.g., [3H]-Oxytocin or [125I]-OVTA.
-
This compound stock solution.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of unlabeled oxytocin.
-
96-well plates.
-
Scintillation cocktail (for 3H) or a gamma counter (for 125I).
-
Filter mats (e.g., GF/C filters presoaked in 0.3% PEI).[9]
-
Cell harvester.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
Procedure:
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[9]
-
Component Addition: To each well, add the following in order:
-
Controls:
-
Total Binding: Wells containing membranes, radioligand, and assay buffer instead of the competing ligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of unlabeled oxytocin (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
Termination of Binding: Stop the incubation by rapid vacuum filtration through the pre-soaked filter mats using a cell harvester.[9]
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Drying: Dry the filters for 30 minutes at 50°C.[9]
-
Radioactivity Measurement:
-
For [3H] radioligands, place the filters in scintillation vials, add scintillation cocktail, and count in a beta counter.
-
For [125I] radioligands, count the filters directly in a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Data Presentation
The following tables summarize the binding affinities of this compound and related ligands at primate oxytocin and vasopressin V1a receptors.
Table 1: Binding Affinities (IC50, nM) of Oxytocin Analogs at Primate Oxytocin Receptors (OTR)
| Ligand | Marmoset OTR | Macaque OTR | Titi OTR | Human OTR |
| This compound | 150 | 40 | 190 | 20 |
| Leu8-Oxytocin | 400 | 70 | 960 | 90 |
| Arginine Vasopressin (AVP) | 2900 | 460 | 3900 | 520 |
Data extracted from Request PDF.[8]
Table 2: Binding Affinities (IC50, nM) of Oxytocin Analogs at Primate Vasopressin V1a Receptors (V1aR)
| Ligand | Marmoset V1aR | Macaque V1aR | Human V1aR |
| This compound | 150 | 21 | 8 |
| Leu8-Oxytocin | 220 | 28 | 16 |
| Arginine Vasopressin (AVP) | 0.78 | 1.1 | 0.63 |
Data extracted from Request PDF.[7]
Visualizations
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[12] Upon activation by an agonist like this compound, the receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14] These events ultimately lead to various physiological responses, including smooth muscle contraction.[15] The oxytocin receptor can also couple to other G proteins, such as Gi, to modulate different signaling pathways.[12]
Caption: Oxytocin receptor signaling cascade.
Radioligand Binding Assay Workflow
The experimental workflow for a competition radioligand binding assay involves several key steps, starting from the preparation of the biological sample to the final data analysis. This systematic process ensures the accurate determination of the binding affinity of the test compound.
Caption: Workflow for competition radioligand binding.
References
- 1. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. KEGG PATHWAY: map04921 [genome.jp]
- 14. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Articles [globalrx.com]
Application Note: Methodologies for Behavioral Studies Using Pro8-Oxytocin
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxytocin (OXT) is a neuropeptide crucial for regulating social behaviors such as bonding, trust, and maternal care.[1][2] The standard mammalian OXT structure features a leucine residue at the eighth position (Leu8-OXT). However, a variant found in New World monkeys, such as marmosets, has a proline at this position (Pro8-OXT).[3][4] Pharmacological studies have revealed that Pro8-Oxytocin is a more potent and efficacious agonist at primate oxytocin receptors (OXTR) compared to the consensus Leu8-OXT.[5][6] This enhanced activity makes Pro8-OXT a valuable tool for researchers investigating the oxytocinergic system's role in behavior and for the development of novel therapeutics targeting social deficits. This document provides detailed protocols for utilizing Pro8-OXT in common behavioral assays.
Mechanism of Action & Signaling Pathway
The oxytocin receptor (OXTR) is a G protein-coupled receptor (GPCR) that, upon activation, can couple to multiple G proteins, primarily Gαq and Gαi.[3][7]
-
Gαq Pathway Activation: The primary signaling cascade initiated by OXT binding is through the Gαq protein. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8][9] This increase in cytosolic Ca2+ is a key event leading to various cellular responses, including smooth muscle contraction and neuronal excitation.[8][10]
-
Other Potential Pathways: The OXTR can also couple to Gαi, which inhibits adenylyl cyclase, or activate other pathways like the MAPK/ERK cascade, influencing processes like cell viability and gene expression.[1][7][11]
This compound has been shown to be more efficacious than Leu8-OXT in activating Gq signaling, leading to greater calcium mobilization in cells expressing the marmoset OXTR.[3] It also demonstrates crosstalk with the vasopressin 1a receptor (AVPR1a), where its effects can differ significantly from Leu8-OXT depending on the species.[5][12]
Data Presentation: Comparative Efficacy
The enhanced potency of this compound at the receptor level is the basis for its stronger behavioral effects. The following table summarizes in vitro data comparing Pro8-OXT and Leu8-OXT in Chinese Hamster Ovary (CHO) cells expressing human (hOTR) or marmoset (mOTR) oxytocin receptors.
| Ligand | Receptor | Assay | Potency (EC₅₀, nM) | Efficacy (% of Max Response) | Reference |
| This compound | mOTR | Gq Activation (Ca²⁺) | ~0.3 | ~120% (relative to Leu8-OXT) | [3] |
| Leu8-Oxytocin | mOTR | Gq Activation (Ca²⁺) | ~0.4 | 100% (baseline) | [3] |
| This compound | hOTR | Gq Activation (Ca²⁺) | ~0.2 | ~100% (no difference) | [3] |
| Leu8-Oxytocin | hOTR | Gq Activation (Ca²⁺) | ~0.2 | ~100% (no difference) | [3] |
Data are illustrative based on published findings.
Experimental Workflow
A typical workflow for a behavioral study involving this compound is outlined below. Adherence to a consistent and well-planned procedure is critical for obtaining reliable and reproducible results.
Experimental Protocols
Application 1: Assessment of Pro-Social Behavior
Protocol: Social Interaction Test (Mouse/Rat)
This test assesses the natural tendency of rodents to interact with an unfamiliar conspecific. Enhanced social interaction is a key indicator of pro-social drug effects.
1. Apparatus:
-
A clean, neutral cage (e.g., 40 cm x 40 cm x 30 cm) with fresh bedding.[13][14]
-
The arena should be in a sound-attenuated room with dim, even lighting.
2. Animals:
-
Experimental subjects (e.g., C57BL/6 mice).
-
Age- and sex-matched "stranger" animals, previously habituated to the test cage but unfamiliar to the experimental subjects.[13]
3. Procedure:
-
Habituation (Day 1-3): Place each experimental and stranger animal individually into the test cage for a 10-minute session once per day for three consecutive days to reduce novelty-induced anxiety.[13][14]
-
Test Day (Day 4):
-
Administer this compound, Leu8-Oxytocin, or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, subcutaneous, or intranasal). A 30-60 minute pre-treatment time is common for peripheral injections.[13][14][15]
-
Place the experimental animal and an unfamiliar stranger animal simultaneously into the neutral cage.[13]
-
Record the session for 10 minutes using an overhead video camera.
-
Thoroughly clean the apparatus with 70% ethanol between trials.
-
4. Data Analysis:
-
Manually or automatically score the total time the experimental animal spends in active social interaction. Behaviors include sniffing (nose-to-nose, anogenital), following, grooming, and crawling over/under the stranger.
-
Compare the mean interaction times between treatment groups.
Expected Results (Illustrative Data):
| Treatment Group | N | Mean Social Interaction Time (seconds) ± SEM |
| Vehicle (Saline) | 12 | 115 ± 10.2 |
| Leu8-Oxytocin (1 mg/kg) | 12 | 160 ± 12.5* |
| This compound (1 mg/kg) | 12 | 210 ± 14.1** |
**p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle & p < 0.05 vs. Leu8-OXT
Application 2: Assessment of Anxiety-Like Behavior
Protocol: Elevated Plus Maze (EPM) Test (Mouse/Rat)
The EPM is a widely used assay to measure anxiety-like behavior, based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[16][17] Anxiolytic compounds increase the time spent in the open arms.
1. Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50-80 cm).[18]
-
Two opposing arms are open (e.g., 30 cm x 5 cm), and two opposing arms are enclosed by high walls (e.g., 30 cm x 5 cm x 15 cm).[16]
-
The maze should be in a quiet room with dim, indirect lighting.
2. Animals:
-
Experimental subjects. No stranger animals are needed.
3. Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the trial begins.[16] Pre-handling for several days prior to testing is recommended to reduce stress.[16]
-
Administration: Administer this compound, Leu8-Oxytocin, or vehicle 30-60 minutes before the test.
-
Trial:
4. Data Analysis:
-
Primary Measures:
-
Percentage of time spent in the open arms: (Time in Open Arms / Total Time) x 100.
-
Percentage of entries into the open arms: (Entries into Open Arms / Total Entries) x 100.
-
-
Locomotor Activity: Total number of arm entries can be used as a measure of general activity to rule out sedative or hyperactive effects.
Expected Results (Illustrative Data):
| Treatment Group | N | % Time in Open Arms ± SEM | Total Arm Entries ± SEM |
| Vehicle (Saline) | 10 | 18.5 ± 2.1 | 25.2 ± 1.8 |
| Leu8-Oxytocin (1 mg/kg) | 10 | 27.3 ± 2.5* | 26.1 ± 2.0 |
| This compound (1 mg/kg) | 10 | 35.8 ± 3.0** | 24.9 ± 1.9 |
**p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle & p < 0.05 vs. Leu8-OXT
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Oxytocin on Social and Non-Social Behaviour and Striatal Protein Expression in C57BL/6N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Oxytocin on Social and Non-Social Behaviour and Striatal Protein Expression in C57BL/6N Mice | PLOS One [journals.plos.org]
- 15. A short period of early life oxytocin treatment rescues social behavior dysfunction via suppression of hippocampal hyperactivity in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated plus maze protocol [protocols.io]
- 17. behaviorcloud.com [behaviorcloud.com]
- 18. mmpc.org [mmpc.org]
Application Notes and Protocols: Intranasal Administration of Oxytocin in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intranasal (IN) administration of neuropeptides like oxytocin (OXT) is a non-invasive method that allows for rapid delivery to the central nervous system (CNS), largely bypassing the blood-brain barrier (BBB).[1][2] This technique has gained significant attention in neuroscience research for its potential to modulate social behaviors and for its therapeutic promise in treating neuropsychiatric disorders characterized by social deficits, such as autism spectrum disorder (ASD).[3][4][5][6]
In rodent models, IN-OXT has been shown to produce behavioral effects similar to direct central administration, increasing OXT concentrations in the cerebrospinal fluid (CSF) and key brain regions like the amygdala and hippocampus.[7][8][9][10] The effects are typically observed within minutes of administration and can persist for 30 to 50 minutes.[7][11][12] This document provides an overview of the applications, quantitative data, and detailed protocols for the intranasal administration of oxytocin in rodent models.
Note: The available research literature predominantly focuses on the intranasal administration of synthetic Oxytocin (OXT). The protocols and data presented here are based on studies using standard OXT. While protocols for OXT analogues like Pro8-Oxytocin would likely be similar, specific parameters such as dosage and pharmacokinetics may vary and should be empirically determined.
Putative Mechanisms of Nose-to-Brain Transport
The precise mechanisms for how intranasally administered OXT reaches the brain are still under investigation, but several pathways are proposed.[13] It is believed to involve direct transport along olfactory and trigeminal nerve pathways, allowing it to reach the CSF and brain parenchyma without significant systemic circulation.[2][13][14] This direct route is considered more efficient for CNS delivery compared to peripheral administration (e.g., intraperitoneal), which results in low bioavailability (<1%) and high inter-subject variability.[10][15]
Application Notes & Data Summary
Modulation of Social and Maternal Behaviors
A primary application of IN-OXT in rodents is the study of social behaviors. Acute administration has been shown to enhance pro-social interactions, reduce aggression, and promote maternal care.
-
Pro-Social Effects : Acute IN-OXT can increase social exploration and preference for novel conspecifics.[4][16] However, chronic administration in healthy rodents may paradoxically reduce social behaviors and downregulate OXT receptors.[16]
-
Maternal Behavior : In postpartum female California mice, a single dose of IN-OXT (0.8 IU/kg) rapidly increased maternal ultrasonic vocalizations (USVs) and led to more efficient pup retrieval and overall maternal care.[7][17]
-
Aggression : IN-OXT has been shown to reduce pre-courtship aggression in male California mice.[12] In rats, it can suppress aggression while enhancing social affiliation.[11]
Use in Models of Neurological Disorders
IN-OXT is frequently used in rodent models of ASD to investigate its potential for ameliorating social deficits.
-
In a POGZ mutant mouse model of ASD, IN-OXT restored impaired social behavior.[5] This was associated with findings that the POGZ mutation reduced the expression of the oxytocin receptor (OXTR).[5]
-
In the BTBR mouse model of autism, chronic daily IN-OXT (0.8 IU/kg for 30 days) did not broadly improve autism-relevant behaviors, though some minor effects were noted.[3][18] This highlights the complexity of OXT's effects and the need for further research into dosing regimens and developmental timing.[3][18]
Pharmacokinetic Data
Studies using microdialysis have confirmed that IN-OXT administration leads to increased OXT concentrations in both the brain and plasma.
-
Brain Concentrations : Following IN administration in rats and mice, OXT levels in the amygdala and hippocampus peak approximately 30-60 minutes post-administration.[8][10] Nasal delivery results in a higher maximum concentration (Cmax) in the amygdala compared to intraperitoneal injection.[19]
-
Plasma Concentrations : Plasma OXT levels also rise, peaking between 15 to 30 minutes after administration.[7] While there is a correlation, evidence suggests that the OXT measured in the brain does not solely originate from peripheral circulation, indicating a direct transport route.[8]
| Species | Dose | Administration Route | Key Pharmacokinetic Findings | Reference |
| Mouse | 12 µg | Intranasal (IN) | OXT in amygdala ECF peaked at 30 min, remained elevated for an hour. | [9][19] |
| Mouse | 12 µg | Intraperitoneal (IP) | OXT in amygdala ECF peaked at 30 min, returned to baseline faster than IN. | [19] |
| Rat | 20 µg | Intranasal (IN) | OXT increased in hippocampus & amygdala; peak at 30-60 min. | [8][10] |
| Rat | 20 µg | Intraperitoneal (IP) | Rapid peak in brain dialysates and plasma within 30 min. | [8] |
| Species | Dose / Regimen | Model | Key Behavioral Findings | Reference |
| California Mouse | 0.8 IU/kg (acute) | Postpartum females | Increased maternal USVs and pup retrieval efficiency. | [7][17] |
| C57BL/6J Mouse | - (acute vs chronic) | Wild-type | Acute IN-OXT increased some social behaviors; chronic treatment reduced social behaviors and OXT receptors. | [16] |
| BTBR Mouse | 0.8 IU/kg (daily for 30 days) | Autism Model | Did not significantly improve core autism-relevant behaviors. | [3][18] |
| Rat | 5, 10, or 20 µg (daily) | Chronic Stress Model | 10 µg and 20 µg doses decreased stress-related CRF mRNA expression. | [1] |
| POGZ Mouse | - | Autism Model | IN-OXT administration restored impaired social behavior. | [5] |
Experimental Protocols & Workflow
A typical experimental workflow involves animal acclimation, preparation of the OXT solution, administration, and subsequent behavioral testing.
Protocol: Preparation of Intranasal Oxytocin Solution
-
Reconstitution : Dissolve synthetic oxytocin (e.g., from Bachem or Sigma-Aldrich) in sterile, pyrogen-free 0.9% saline to the desired stock concentration (e.g., 1 µg/µl).[11]
-
Dosing Calculation : The final concentration should be calculated based on the target dose (e.g., 0.8 IU/kg) and the administration volume. Note: 1 IU of synthetic OXT is approximately 1.67 µg.[7][20]
-
Aliquoting and Storage : Prepare the solution in one batch to ensure consistency. Aliquot the solution into small, sealed plastic tubes and store frozen at -20°C.[7][12]
-
Pre-use Preparation : Thaw a fresh aliquot just prior to each administration session. Do not refreeze thawed solutions.[7][12]
Protocol: Intranasal Administration to Awake Mice
This method is preferred for chronic studies to avoid the confounding effects of repeated anesthesia.[21]
-
Acclimation : For 2-4 weeks prior to the experiment, acclimate mice to handling to minimize stress. This includes holding the mouse in the palm and gentle petting until it shows no signs of stress.[21]
-
Restraint : Use a modified scruff grip to securely immobilize the animal's head and prevent movement. Visual demonstration and practice are critical for this step.[21]
-
Administration : Using a pipette (e.g., a P10 pipette with a fine tip), administer a small volume (e.g., 2.5 - 5 µL) as a droplet onto each nostril.[11][20] Rodents are obligate nose-breathers, and the solution will be absorbed into the nasal mucosa via inhalation within seconds.[7]
-
Post-administration : Hold the animal for a brief period (~10-30 seconds) to ensure the solution is fully inhaled.[20] Return the mouse to its cage.
Protocol: Intranasal Administration to Anesthetized Rats
Light anesthesia can be used for species that are more difficult to handle or to ensure precise administration.
-
Anesthesia : Place the rat under light isoflurane anesthesia as previously described in the literature.[1][11]
-
Positioning : Once anesthetized, hold the animal in a supine position with its head tilted back.
-
Administration : Using a pipette, deliver the desired volume (e.g., 10 µL into each nostril for a total of 20 µL).[1][11] Care should be taken to avoid direct contact between the pipette tip and the nasal mucosa.[1]
-
Recovery : Continue to hold the animal with its head tilted back for approximately 15-30 seconds to prevent the loss of the solution from the nares and allow for absorption.[11] Allow the animal to recover from anesthesia in a clean cage.
Oxytocin Receptor Signaling Pathway
Upon reaching the brain, OXT binds to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). The canonical pathway involves coupling to Gαq/11, which activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and activation of Protein Kinase C (PKC), ultimately modulating neuronal excitability and neurotransmitter release.
References
- 1. Intranasal Administration of Oxytocin Attenuates Stress Responses Following Chronic Complicated Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Long-term exposure to intranasal oxytocin in a mouse autism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neuropeptide Oxytocin Facilitates Pro-Social Behavior and Prevents Social Avoidance in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intranasal oxytocin administration ameliorates social behavioral deficits in a POGZWT/Q1038R mouse model of autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An acute dose of intranasal oxytocin rapidly increases maternal communication and maintains maternal care in primiparous postpartum California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased brain and plasma oxytocin after nasal and peripheral administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin delivered nasally or intraperitoneally reaches the brain and plasma of normal and oxytocin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Intranasal administration of oxytocin: Behavioral and clinical effects, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jebms.org [jebms.org]
- 15. Plasma pharmacokinetics of intravenous and intranasal oxytocin in nonpregnant adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic and acute intranasal oxytocin produce divergent social effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An acute dose of intranasal oxytocin rapidly increases maternal communication and maintains maternal care in primiparous postpartum California mice | PLOS One [journals.plos.org]
- 18. Long-term exposure to intranasal oxytocin in a mouse autism model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxytocin delivered nasally or intraperitoneally reaches the brain and plasma of normal and oxytocin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for Establishing a Pro8-Oxytocin Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro8-Oxytocin is a naturally occurring variant of the neuropeptide oxytocin, predominantly found in New World monkeys such as marmosets.[1][2] It differs from the highly conserved mammalian Leu8-Oxytocin by a single amino acid substitution at position 8.[1] Research has indicated that this compound exhibits enhanced potency and efficacy at primate oxytocin receptors (OXTR), making it a molecule of significant interest for studying the nuances of oxytocin signaling and for the development of novel therapeutics targeting the oxytocinergic system.[3][4][5]
The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological and behavioral processes, including social bonding, parturition, and lactation.[6][7] Upon agonist binding, the OXTR primarily couples to Gαq proteins, initiating a signaling cascade that leads to an increase in intracellular calcium.[8][9][10] It can also couple to Gαi/o proteins, modulating adenylyl cyclase activity.[1][10]
These application notes provide detailed protocols for establishing a robust dose-response curve for this compound using common in vitro cell-based assays: the calcium mobilization assay and the cyclic adenosine monophosphate (cAMP) assay.
Signaling Pathways
The activation of the oxytocin receptor by this compound can trigger multiple downstream signaling pathways. The primary and most well-characterized pathway involves the Gαq protein, leading to an increase in intracellular calcium. A secondary pathway involves the Gαi/o protein, which leads to a decrease in cAMP levels.
Caption: this compound Signaling Pathways.
Experimental Protocols
To determine the dose-response relationship of this compound, a series of experiments are required. The general workflow involves cell line selection and preparation, performing the specific functional assay, and subsequent data analysis.
Caption: Experimental Workflow.
Protocol 1: Cell Culture and Preparation
This protocol describes the general procedure for culturing and preparing cells for subsequent assays. The choice of cell line (e.g., CHO-K1 or HEK293) should be based on the specific experimental goals and the expression system for the oxytocin receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor (hOXTR)
-
Complete growth medium (e.g., Ham's F-12 for CHO-K1 or DMEM for HEK293, supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well or 384-well black-walled, clear-bottom assay plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Maintain the hOXTR-expressing cells in a T-75 flask with complete growth medium in a cell culture incubator.
-
Once the cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into the assay plates at a predetermined optimal density (e.g., 20,000 - 50,000 cells per well for a 96-well plate) and incubate overnight at 37°C with 5% CO₂.[11][12]
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon activation of the Gαq-coupled oxytocin receptor.[1][13]
Materials:
-
Prepared cells in assay plates (from Protocol 1)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fura-2 AM, or a commercially available kit like FLIPR Calcium Assay Kit)[1][12]
-
Probenecid (an anion transport inhibitor to prevent dye leakage)
-
Fluorescence plate reader with kinetic reading capabilities and an injection system (e.g., FlexStation or FLIPR)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and then create a serial dilution series in assay buffer.
-
Prepare the dye loading buffer by dissolving the calcium-sensitive dye in assay buffer, often with the addition of Pluronic F-127 to aid in dye solubilization and probenecid to a final concentration of 2.5 mM.[14]
-
Aspirate the growth medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye loading.[1][14]
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
Place the assay plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for each well.
-
Inject the different concentrations of this compound into the wells and immediately begin kinetic fluorescence measurements for a set period (e.g., 120-180 seconds).
-
The change in fluorescence intensity over time reflects the increase in intracellular calcium.
Protocol 3: cAMP Assay
This assay is used to measure changes in intracellular cAMP levels, which can be indicative of Gαi coupling of the oxytocin receptor (inhibition of adenylyl cyclase).
Materials:
-
Prepared cells in assay plates (from Protocol 1)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., GloSensor cAMP Assay, HTRF cAMP Assay)[15][16]
-
Luminometer or HTRF-compatible plate reader
Procedure:
-
Prepare a stock solution of this compound and create a serial dilution series in the appropriate assay buffer.
-
Prepare a stock solution of forskolin.
-
Aspirate the growth medium from the cell plates.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C. This allows the ligand to bind to the receptor and initiate Gαi signaling.
-
Following the pre-incubation, stimulate the cells with a fixed concentration of forskolin (to induce cAMP production).
-
Incubate for an additional period as recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and perform the cAMP measurement according to the kit's instructions. This typically involves adding detection reagents that generate a luminescent or fluorescent signal inversely proportional to the amount of cAMP produced.
-
Read the plate on a luminometer or HTRF reader. A decrease in the forskolin-stimulated signal in the presence of this compound indicates Gαi coupling.
Data Presentation
The quantitative data obtained from the dose-response experiments should be summarized in a clear and structured format. The primary outputs are the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values.
| Assay | Parameter | This compound | Leu8-Oxytocin (Control) |
| Calcium Mobilization | EC₅₀ (nM) | Insert Value | Insert Value |
| Eₘₐₓ (% of max response) | Insert Value | Insert Value | |
| cAMP Assay | IC₅₀ (nM) | Insert Value | Insert Value |
| Eₘₐₓ (% inhibition) | Insert Value | Insert Value |
Note: For the cAMP assay, the potency is often expressed as IC₅₀ (half-maximal inhibitory concentration) as Gαi coupling inhibits adenylyl cyclase.
Data Analysis
-
Normalization: The raw data (fluorescence or luminescence units) should be normalized. The baseline reading is subtracted, and the data is typically expressed as a percentage of the maximum response observed with a saturating concentration of a reference agonist or this compound itself.
-
Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic (sigmoidal) equation using a suitable software package (e.g., GraphPad Prism, R).[17] This will allow for the accurate determination of the EC₅₀ and Eₘₐₓ values.
By following these protocols, researchers can effectively establish a dose-response curve for this compound, providing valuable insights into its potency and efficacy at the oxytocin receptor. This information is critical for understanding the pharmacology of this unique oxytocin analog and for its potential development as a therapeutic agent.
References
- 1. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 7. Oxytocin receptor - Wikipedia [en.wikipedia.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. genscript.com [genscript.com]
- 13. helvia.uco.es [helvia.uco.es]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analyzing kinetic signaling data for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pro8-Oxytocin solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Pro8-Oxytocin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Oxytocin?
This compound is an analog of Oxytocin where the Leucine residue at position 8 is replaced by a Proline. This modification can alter its binding affinity and efficacy at Oxytocin and Vasopressin receptors, potentially leading to different physiological effects.[1]
Q2: What are the recommended initial solvents for dissolving this compound?
For initial attempts at dissolving this compound, sterile water is the recommended solvent.[1] If solubility issues arise, other solvents and techniques can be employed as detailed in the troubleshooting guide below.
Q3: What is the typical storage condition for this compound powder and its reconstituted solutions?
Lyophilized this compound powder should be stored at -20°C for long-term stability. Once reconstituted, it is recommended to store the solution at -80°C for up to one year to maintain its integrity.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common solubility problems encountered during the handling of this compound and provides step-by-step solutions.
Issue 1: this compound does not dissolve in water.
If this compound does not readily dissolve in sterile water, it may be due to the peptide's hydrophobic nature or aggregation.
Solutions:
-
Gentle Agitation and Warming: After adding the solvent, gently vortex or sonicate the vial. You can also warm the solution to 37°C to aid dissolution.
-
pH Adjustment: The solubility of peptides can be pH-dependent. If the peptide has a net positive charge, a slightly acidic buffer (e.g., PBS pH 4.5-6.5) may improve solubility. Conversely, for a peptide with a net negative charge, a slightly basic buffer (e.g., PBS pH 7.5-8.5) may be beneficial.
-
Use of Co-solvents: If aqueous buffers are insufficient, a small amount of an organic co-solvent can be used.
Issue 2: this compound precipitates out of solution after initial dissolution.
Precipitation after initial dissolution can be caused by a variety of factors including solvent saturation, temperature changes, or pH shifts.
Solutions:
-
Increase Solvent Volume: The initial concentration may be too high. Try dissolving the same amount of peptide in a larger volume of solvent.
-
Maintain Consistent Temperature: Avoid drastic temperature changes. If the solution was warmed to dissolve, allow it to cool to room temperature slowly.
-
Re-dissolve and Filter: If precipitation occurs, try to re-dissolve the peptide by gentle warming and sonication. Once dissolved, filter the solution through a sterile 0.22 µm filter to remove any remaining micro-aggregates.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides solubility information for the closely related peptide, Oxytocin, which can serve as a useful reference.
| Solvent | Approximate Solubility of Oxytocin |
| Water | Soluble[2][3] |
| 1-Butanol | Soluble[2] |
| Ethanol | ~ 5 mg/mL[4] |
| Dimethyl Sulfoxide (DMSO) | ~ 14 mg/mL[4] |
| Dimethylformamide (DMF) | ~ 30 mg/mL[4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 5 mg/mL[4] |
Experimental Protocols
Protocol 1: Reconstitution of this compound in Aqueous Buffer
-
Calculate the required volume of sterile water or buffer (e.g., PBS, pH 7.2) to achieve the desired concentration.
-
Aseptically add the calculated volume of solvent to the vial containing the lyophilized this compound powder.
-
Allow the vial to sit at room temperature for a few minutes.
-
Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
If necessary, sonicate the vial in a water bath for short intervals.
-
Visually inspect the solution for any undissolved particles. If particles are present, refer to the troubleshooting guide.
-
For long-term storage, aliquot the solution into smaller volumes and store at -80°C.
Protocol 2: Solubilization of this compound using an Organic Co-solvent
This protocol should be used when this compound shows poor solubility in aqueous solutions.
-
Add a minimal amount of a sterile organic solvent such as DMSO or DMF to the vial of lyophilized this compound (e.g., 10-50 µL).
-
Gently vortex until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer dropwise to the organic solvent-peptide mixture while gently vortexing.
-
Continue to add the aqueous buffer until the final desired concentration and a minimal percentage of the organic solvent are reached.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system, as it may have physiological effects.[4]
-
Filter the final solution through a 0.22 µm sterile filter if necessary.
-
Store the reconstituted solution appropriately.
Visualizations
Signaling Pathways of the Oxytocin Receptor
The primary signaling pathway for the Oxytocin receptor (OTR), which this compound also acts upon, is through the Gq alpha subunit of the G-protein complex. This activation leads to a cascade of intracellular events culminating in various physiological responses.
Caption: this compound binding to the OTR activates the Gq signaling cascade.
Experimental Workflow for this compound Solubilization
This workflow provides a logical sequence of steps to follow when dissolving this compound for experimental use.
Caption: A stepwise guide for dissolving this compound.
References
Pro8-Oxytocin Technical Support Center: Dissolving in DMSO and Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving, handling, and troubleshooting Pro8-Oxytocin in DMSO and aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving lyophilized this compound?
A1: For hydrophobic peptides like this compound, it is recommended to first attempt dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO).[1] Subsequently, this stock solution can be diluted with an aqueous buffer to the desired final concentration.[1]
Q2: What should I do if this compound does not dissolve in water?
A2: If this compound does not readily dissolve in water, you can try adding a small amount of a 10%-30% acetic acid solution.[1] If solubility issues persist, dissolving the peptide in a minimal amount of DMSO is the next recommended step.[1]
Q3: How should I store this compound solutions?
A3: Lyophilized this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[2] For aqueous solutions of the closely related oxytocin, it is not recommended to store them for more than one day.[3][4]
Q4: What is the recommended storage condition for unopened vials of this compound?
A4: Unopened vials of lyophilized this compound should be stored under refrigeration at 2°C - 8°C and protected from light.[5][6] Some manufacturers state that the product may be stored at room temperature (up to 30°C) for a single period of up to 6 months.[5]
Q5: Can I freeze-thaw this compound solutions repeatedly?
A5: It is generally not recommended to subject peptide solutions to repeated freeze-thaw cycles as this can lead to degradation and aggregation. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluting the DMSO stock with aqueous buffer.
-
Cause: The peptide may be crashing out of solution due to the rapid change in solvent polarity. The final concentration of the peptide in the aqueous buffer may also be above its solubility limit.
-
Solution:
-
Try adding the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring the buffer.
-
Ensure the final concentration of DMSO in your working solution is optimized. For many cell-based assays, a final DMSO concentration of 0.5% or lower is well-tolerated.
-
Consider using a different aqueous buffer or adjusting the pH of your current buffer. The solubility of peptides can be pH-dependent.
-
If precipitation persists, you may need to re-evaluate the final desired concentration of this compound.
-
Issue 2: The dissolved this compound solution appears cloudy or contains visible particles.
-
Cause: This may indicate incomplete dissolution or aggregation of the peptide.
-
Solution:
-
Try sonicating the solution in a water bath for short intervals to aid dissolution.
-
Gently warm the solution to 37°C to see if this improves solubility.
-
Centrifuge the solution to pellet any undissolved material and carefully transfer the clear supernatant to a new tube. The concentration of the supernatant should then be re-determined.
-
For peptides prone to aggregation, the addition of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be considered, but be aware that these will likely interfere with biological assays.
-
Issue 3: Loss of this compound activity in my experiment.
-
Cause: The peptide may have degraded due to improper storage, handling, or instability in the experimental buffer. The presence of certain components in the buffer, such as bisulfites, can rapidly decompose oxytocin. Dimerization is another potential cause of inactivation.[7]
-
Solution:
-
Ensure that stock solutions are stored correctly at -80°C and that aliquots are used to avoid multiple freeze-thaw cycles.
-
Prepare fresh working solutions for each experiment from a recently thawed aliquot.
-
Check the composition of your aqueous buffer for any components that may be incompatible with peptides. For instance, the stability of oxytocin in aspartate-buffered solutions is improved in the presence of Zn2+.[7]
-
Consider performing a stability study of this compound in your specific experimental buffer over the time course of your assay.
-
Data Presentation
Table 1: Solubility of Oxytocin (a this compound Analog) in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | ~14 | [3][4] |
| Dimethyl formamide | ~30 | [3][4] |
| Ethanol | ~5 | [3][4] |
| PBS (pH 7.2) | ~5 | [3][4] |
| Water | 100 | [8] |
Note: This data is for oxytocin and should be used as a guideline for this compound. Actual solubility may vary.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | Up to 3 years | [2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [2] |
| Reconstituted Aqueous Solution | 2-8°C (refrigerator) | Not recommended for more than 24 hours | [3][4] |
| Unopened Vials | 2°C - 8°C | Per manufacturer's expiry | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer suitable for your cell type (e.g., DMEM, HBSS)
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.
-
Just before use, dilute the DMSO stock solution into the pre-warmed aqueous buffer. Add the stock solution drop-wise while gently vortexing the buffer to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cells (typically ≤ 0.5%).
-
Protocol 3: Preparation of a Formulation for In Vivo Studies
A common vehicle for in vivo administration of peptides involves a co-solvent system to maintain solubility.
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline or PBS
-
-
Example Formulation (for a 2 mg/mL working solution):
-
Dissolve 2 mg of this compound in 50 µL of DMSO to create a 40 mg/mL stock solution.[2]
-
To the 50 µL of the DMSO stock, add 300 µL of PEG300 and mix until the solution is clear.[2]
-
Add 50 µL of Tween 80 and mix until clear.[2]
-
Finally, add 600 µL of saline or PBS and mix until the solution is clear.[2] This is an example formulation and should be optimized for your specific animal model and route of administration.
-
Visualizations
Caption: this compound signaling pathway via the Gq protein cascade.
Caption: General experimental workflow for using this compound.
Caption: A logical flow for troubleshooting this compound dissolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. rch.org.au [rch.org.au]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. The formation of oxytocin dimers is suppressed by the zinc-aspartate-oxytocin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Pro8-Oxytocin stability and long-term storage conditions
Disclaimer: Pro8-Oxytocin is a modified form of Oxytocin, with a proline residue at position 8 instead of leucine.[1][2] Currently, there is limited publicly available data specifically on the stability and long-term storage of this compound. The following guidance is based on extensive studies conducted on Oxytocin. Given the structural similarity, these recommendations serve as a robust starting point for researchers. However, it is crucial to perform product-specific stability studies for critical applications.
Frequently Asked Questions (FAQs)
1. How should lyophilized this compound be stored for the long term?
For long-term stability, lyophilized this compound powder should be stored in a freezer at -20°C.[3] It is also recommended to keep it in a desiccator or a sealed container with a desiccant to protect it from moisture, as peptides can be hygroscopic.[4][5][6]
2. What are the recommended conditions for storing this compound in solution?
Storing peptides in solution for extended periods is generally not recommended.[7] If necessary, prepare solutions fresh for each experiment. For short-term storage of a stock solution, it is advisable to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.[7]
3. At what pH is this compound most stable in aqueous solutions?
Based on studies of Oxytocin, the peptide is most stable in a slightly acidic buffer, with an optimal pH range of 3.0 to 5.0.[8] Degradation increases significantly at neutral and alkaline pH.
4. What common solvents can be used to dissolve this compound?
This compound is soluble in water and various buffers. For peptides that are difficult to dissolve, a small amount of an organic solvent like acetonitrile or methanol can be used initially, followed by dilution with the aqueous buffer.[1] For very hydrophobic peptides, a small amount of DMSO can be used before diluting with water.[1]
5. How does temperature affect the stability of this compound in solution?
Temperature is a critical factor in the stability of Oxytocin solutions. Degradation is accelerated at higher temperatures.[8] For instance, Oxytocin in solution can lose significant potency when stored at elevated temperatures. Therefore, it is crucial to maintain solutions at refrigerated temperatures (2-8°C) for short-term use or frozen for longer-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Peptide degradation due to improper storage. | - Ensure lyophilized powder is stored at -20°C in a dry environment.- Aliquot and store solutions at -80°C to avoid freeze-thaw cycles.- Prepare fresh solutions for each experiment whenever possible. |
| Inaccurate peptide concentration. | - Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.- Use a calibrated microbalance for weighing.- For critical applications, determine the peptide content by UV spectroscopy or amino acid analysis. | |
| Precipitation of the peptide in solution | Poor solubility in the chosen buffer. | - Try dissolving the peptide in a small amount of an appropriate organic solvent (e.g., acetonitrile, DMSO) before adding the aqueous buffer.- Adjust the pH of the buffer to a more acidic range (e.g., pH 3-5), where oxytocin is more stable. |
| Exceeded solubility limit. | - Prepare a more dilute stock solution. | |
| Loss of biological activity | Degradation of the peptide. | - Review storage and handling procedures.- Avoid exposure to high temperatures and light.- Use buffers within the optimal pH range for stability. |
| Oxidation of the disulfide bridge. | - Use degassed buffers to minimize oxidation.- Consider adding a small amount of a reducing agent like DTT in non-cellular assays, but be aware this will inactivate the peptide by breaking the disulfide bond. |
Stability Data Summary (Based on Oxytocin Studies)
Table 1: pH-Dependent Stability of Oxytocin in Aqueous Solution
| pH | Stability | Key Degradation Pathways |
| 2.0 | Moderate | Deamidation of Gln4, Asn5, and Gly9-NH2.[8] |
| 3.0 - 5.0 | Highest | Minimal degradation. |
| 7.0 | Lower | Formation of tri- and tetrasulfide-containing species, dimers, and aggregates.[8] |
| 9.0 | Lowest | Fastest degradation, including deamidation and disulfide-related products.[8] |
Table 2: Temperature-Dependent Stability of Oxytocin in Solution
| Temperature | Stability | Notes |
| -80°C | Very High | Recommended for long-term storage of stock solutions. |
| -20°C | High | Suitable for long-term storage of lyophilized powder and short- to medium-term storage of solutions.[3] |
| 2-8°C | Moderate | Recommended for short-term storage of solutions (days).[9] |
| Room Temperature (~25°C) | Low | Significant degradation can occur within hours to days. Oxytocin in some infusion solutions is stable for longer periods.[10][11][12] |
| >30°C | Very Low | Rapid degradation.[13] |
Table 3: Stability of Oxytocin in Common Infusion Solutions at Room Temperature
| Infusion Solution | Concentration | Stability Period |
| 5% Dextrose Injection | 0.08 U/mL | At least 90 days[10] |
| 0.9% Sodium Chloride Injection | 0.08 U/mL | At least 90 days[10] |
| Lactated Ringer's Injection | 0.08 U/mL | Up to 28 days[10] |
| Lactated Ringer's-Dextrose 5% Solution | 20 units/1000 mL | 24 hours at 25°C[12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Add the desired volume of sterile, high-purity water or a suitable buffer (e.g., 10 mM acetate buffer, pH 4.5) to the vial to achieve the target concentration.
-
Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation.
-
If not for immediate use, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Accelerated Stability Study by HPLC
This protocol is based on methods used for Oxytocin stability testing.[8]
-
Sample Preparation: Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 2.0, 4.5, 7.0, and 9.0).
-
Incubation: Store aliquots of each solution at various elevated temperatures (e.g., 40°C, 55°C, 70°C, and 80°C) in a temperature-controlled incubator.
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition and store it at -80°C until analysis.
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining peptide relative to the initial time point (t=0).
-
Determine the degradation rate constant (k) by plotting the natural logarithm of the percentage remaining versus time.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxytocin - Wikipedia [en.wikipedia.org]
- 3. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OXYTOCIN injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. Extended stability of oxytocin in common infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extended stability of oxytocin in common infusion solutions. | Semantic Scholar [semanticscholar.org]
- 12. Oxytocin preparation stability in several common obstetric intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. usp-pqm.org [usp-pqm.org]
Technical Support Center: Pro8-Oxytocin Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of Pro8-Oxytocin in solution. The following information is primarily based on studies of oxytocin, a closely related nonapeptide. The degradation pathways and stabilization strategies are expected to be highly comparable for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation in aqueous solutions?
A1: this compound is susceptible to several degradation pathways, which are heavily influenced by the solution's pH and temperature. The main degradation mechanisms include:
-
Deamidation: The loss of an amide group, particularly from the Gln4, Asn5, and C-terminal Gly9-NH2 residues. This is more prominent at acidic (pH 2.0) and alkaline (pH 9.0) conditions.[1][2]
-
Disulfide Bond Reactions: The disulfide bridge between Cys1 and Cys6 is a reactive site. Degradation can lead to the formation of intramolecular trisulfides and tetrasulfides, as well as various disulfide-linked dimers.[1][2][3]
-
Aggregation: Formation of larger, non-covalent and covalent aggregates can occur, particularly at elevated temperatures.[1][2]
-
β-elimination: This process can initiate the degradation of the disulfide bond, leading to a cascade of further reactions and the formation of various degradation products.[3][4]
-
Dityrosine-linked dimerization: Covalent dimers can also form through the linkage of tyrosine residues.[1][2]
Q2: What is the optimal pH for this compound stability in solution?
A2: Based on extensive studies on oxytocin, the optimal pH for stability in aqueous solution is approximately 4.5.[1][2] Degradation rates increase significantly at both lower (acidic) and higher (alkaline) pH values.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored under refrigerated conditions, typically between 2°C and 8°C.[5][6][7] Protection from light is also recommended.[5][6] Long-term storage at room temperature or elevated temperatures is not advised due to accelerated degradation.[8][9][10]
Q4: Can I freeze this compound solutions for long-term storage?
A4: While refrigeration is standard, some guidelines for oxytocin products advise against freezing.[6][7] If freezing is considered, it is crucial to conduct freeze-thaw stability studies to ensure the integrity of this compound is maintained.
Q5: Are there any excipients that can enhance the stability of this compound in solution?
A5: Yes, certain excipients have been shown to improve the stability of oxytocin and are likely beneficial for this compound:
-
Divalent Metal Ions with Citrate Buffer: The combination of divalent metal ions such as Calcium (Ca2+), Magnesium (Mg2+), or Zinc (Zn2+) with a citrate buffer has been demonstrated to significantly enhance oxytocin stability.[11][12][13] This combination is believed to suppress intermolecular reactions involving the cysteine residues.[13]
-
Chlorobutanol: This bacteriostatic agent has shown a remarkable stabilizing effect on oxytocin, particularly at elevated temperatures.[14]
-
18-Crown-6: In a citrate/phosphate buffer at pH 4.5, 18-crown-6 has a stabilizing effect on oxytocin. However, it can have a destabilizing effect in an acetate buffer.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of this compound potency | - Inappropriate pH of the solution.- High storage temperature.- Presence of incompatible excipients. | - Adjust the pH of your solution to the optimal range of 4.0-5.0, with a target of 4.5.[1][5]- Store solutions at 2-8°C and protect from light.[5][6]- If using excipients, ensure they are compatible and consider using stabilizing agents like divalent metal ions with citrate buffer.[11][12] |
| Formation of precipitate in the solution | - Aggregation of this compound.- Incompatibility with the buffer or other components. | - Visually inspect the solution for any discoloration or precipitate before use.[5]- Consider optimizing the formulation by adjusting the concentration or adding stabilizers that prevent aggregation. |
| Inconsistent experimental results | - Degradation of this compound stock solution over time.- Use of different buffer systems or pH values between experiments. | - Prepare fresh stock solutions regularly or validate the stability of your stock solution over your experimental timeframe.- Standardize your experimental protocol, including the buffer composition and pH, for all experiments. |
| Unexpected peaks in HPLC analysis | - Presence of degradation products. | - Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway.[1][2]- Optimize storage and handling conditions to minimize the formation of these impurities. |
Quantitative Data Summary
Table 1: Effect of pH on Oxytocin Degradation Rate
| pH | Degradation Rate Constant (kobs) at 70°C (day-1) for 0.1 mg/mL Oxytocin | Relative Stability |
| 2.0 | ~0.63 | Moderate |
| 4.5 | ~0.39 | Highest |
| 7.0 | Higher than pH 4.5 | Lower |
| 9.0 | Highest | Lowest |
Data adapted from studies on oxytocin and indicates that a pH of 4.5 provides the greatest stability.[1]
Table 2: Effect of Stabilizers on Oxytocin Stability
| Formulation | Storage Condition | Remaining Oxytocin (%) |
| Citrate Buffer (5mM) + CaCl2 (50mM) | 6 months at 40°C | ~80% |
| Citrate Buffer (5mM) + MgCl2 (50mM) | 6 months at 40°C | ~90% |
| Citrate Buffer (5mM) + ZnCl2 (10mM) | 4 weeks at 55°C | ~90% |
| Acetate Buffer (200mM) | 5 days at 80°C | ~16.9% (83.1% loss) |
| Water + Chlorobutanol (1.5 mg/mL) | 5 days at 80°C | ~72.3% (27.7% loss) |
This table summarizes data from different studies on oxytocin to illustrate the positive impact of certain stabilizers.[14][16]
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
-
Preparation of Solutions: Prepare this compound solutions at a known concentration (e.g., 0.1 mg/mL) in different buffer systems (e.g., 50 mM phosphate buffer at pH 2.0, 4.5, 7.0, and 9.0).
-
Incubation: Aliquot the solutions into sealed glass vials and incubate them at elevated temperatures (e.g., 40°C, 55°C, 70°C, and 80°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove vials from each condition.
-
Analysis: Analyze the concentration of intact this compound using a stability-indicating HPLC method (e.g., RP-HPLC with UV detection at 220 nm).[1]
-
Data Analysis: Determine the degradation rate constants by plotting the natural logarithm of the remaining this compound concentration against time.
Protocol 2: Analysis of this compound Degradation Products by Mass Spectrometry
-
Forced Degradation: Subject a this compound solution to stress conditions (e.g., high temperature, extreme pH) to generate degradation products.
-
Fraction Collection: Separate the degradation products from the intact this compound using RP-HPLC and collect the corresponding fractions.
-
Mass Spectrometry Analysis: Analyze the collected fractions using high-resolution mass spectrometry (e.g., ESI-MS/MS) to identify the mass of the degradation products and fragment ions.[1][2]
-
Structure Elucidation: Based on the mass and fragmentation pattern, elucidate the structure of the degradation products.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
- 1. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards heat-stable oxytocin formulations: analysis of degradation kinetics and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. usp-pqm.org [usp-pqm.org]
- 6. ghsupplychain.org [ghsupplychain.org]
- 7. extranet.who.int [extranet.who.int]
- 8. Temperature stability of oxytocin ampoules labelled for storage at 2°C-8°C and below 25°C: an observational assessment under controlled accelerated and temperature cycling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. conceptfoundation.org [conceptfoundation.org]
- 10. Oxytocin: taking the heat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A new strategy to stabilize oxytocin in aqueous solutions: II. Suppression of cysteine-mediated intermolecular reactions by a combination of divalent metal ions and citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pure.rug.nl [pure.rug.nl]
troubleshooting low signal in Pro8-Oxytocin calcium assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues in Pro-dosed Oxytocin (Pro8-OT) calcium assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Pro8-Oxytocin-induced calcium mobilization?
This compound, an analog of Oxytocin (OT), binds to the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR).[1][2] Upon binding, the OTR primarily couples to the Gq alpha subunit of the heterotrimeric G-protein.[1][3] This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[2][3] This rise in intracellular calcium is what is measured in the assay.
Q2: My fluorescent calcium indicator (e.g., Fluo-4 AM) is showing a weak signal. What are the possible causes related to the dye itself?
Several factors related to the calcium indicator can lead to a weak signal:
-
Improper Dye Loading: The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.[4] Once inside, cellular esterases cleave the AM group, trapping the fluorescent indicator.[4][5] Inefficient loading can result from suboptimal incubation time, temperature, or dye concentration.[6] It's recommended to empirically determine the optimal loading conditions for your specific cell type.[6]
-
Dye Extrusion: Some cell types, particularly CHO cells, express high levels of multidrug resistance (MDR) transporters that can actively pump the dye out of the cell.[7] This can be mitigated by adding probenecid, an organic anion-transport inhibitor, to the loading buffer.[7][8]
-
AM Ester Degradation: The AM ester can be sensitive to hydrolysis. Ensure your stock solution is fresh and properly stored. You can test for degradation by measuring fluorescence before and after adding a saturating concentration of calcium to a diluted aliquot of the dye in a calcium-free buffer; a significant increase in fluorescence upon calcium addition indicates partial hydrolysis.[6]
-
Subcellular Compartmentalization: The dye may accumulate in organelles, which can be lessened by lowering the incubation temperature during loading.[6]
Q3: Can the health and state of my cells affect the assay outcome?
Absolutely. The physiological state of the cells is critical for a robust calcium signal:
-
Cell Viability and Density: Unhealthy or dying cells will not respond optimally. Ensure high cell viability before starting the experiment. Cell density is also crucial; too low a density will result in a weak overall signal, while over-confluent cells may show altered receptor expression or signaling.[9]
-
Serum Starvation: While often used to reduce basal signaling, prolonged serum starvation can negatively impact receptor-mediated calcium signaling.[10][11][12] It can lead to depleted intracellular calcium stores in the endoplasmic reticulum.[10][13] The effect of serum starvation can vary between cell types and should be optimized.[11][12]
-
Receptor Expression Levels: Low expression of the oxytocin receptor on your cells will naturally lead to a weaker signal. If using a recombinant cell line, verify the expression level.
-
Receptor Desensitization and Internalization: Continuous exposure to an agonist can lead to receptor desensitization and internalization, rendering the cells less responsive to subsequent stimulation.[14][15][16] This is mediated by G-protein-coupled receptor kinases (GRKs) and β-arrestins.[16][17] If pre-incubating with any compounds, consider the potential for inducing desensitization.
Troubleshooting Guide
This guide addresses common issues leading to low signal in a question-and-answer format.
Problem: I am not observing any calcium signal, or the signal is very weak.
| Possible Cause | Troubleshooting Steps |
| Cell-Related Issues | - Verify Cell Health and Viability: Use a viability stain (e.g., Trypan Blue) to confirm that the majority of your cells are healthy. - Optimize Cell Seeding Density: Perform a titration of cell numbers to find the optimal density for your assay plate format. - Evaluate Serum Starvation Conditions: If using serum starvation, test different durations or consider using a low-serum medium instead of complete serum-free medium.[10][11] |
| Reagent and Compound Issues | - Check this compound Integrity: Ensure your this compound stock is not degraded. Prepare fresh dilutions for each experiment. - Confirm Calcium Indicator Activity: Test your calcium indicator with a positive control, such as a calcium ionophore (e.g., ionomycin) or a different GPCR agonist known to elicit a strong calcium response in your cell line.[5] - Verify Buffer Components: Ensure your assay buffer contains an adequate concentration of extracellular calcium, as this can contribute to the overall signal through store-operated calcium entry.[3] |
| Assay Protocol and Instrumentation | - Optimize Dye Loading: Titrate the concentration of your calcium indicator and optimize the loading time and temperature.[6][18] - Incorporate Probenecid: If using cell lines known for high dye extrusion (e.g., CHO), add probenecid (typically 1-2.5 mM) to the loading buffer.[8] - Check Instrument Settings: Ensure the excitation and emission wavelengths on your plate reader or microscope are correctly set for your chosen calcium indicator.[19] Verify that the instrument's sensitivity and gain settings are appropriate. |
Problem: The response to this compound is inconsistent between wells or experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | - Ensure Homogeneous Cell Suspension: Gently mix your cell suspension before and during plating to prevent settling and ensure a uniform cell number in each well. |
| Variable Dye Loading | - Consistent Incubation: Ensure all wells are incubated with the dye for the same amount of time and at the same temperature. - Thorough Washing (if applicable): If your protocol includes a wash step after dye loading, perform it gently and consistently to avoid detaching cells. |
| Ligand Addition Variability | - Precise Pipetting: Use calibrated pipettes and ensure accurate and consistent addition of this compound to each well. For plate readers with automated injectors, ensure the injection speed and volume are optimized to avoid disturbing the cell monolayer. |
| Edge Effects | - Proper Plate Incubation: Ensure even temperature and humidity across the plate during incubation to minimize "edge effects." Consider not using the outer wells of the plate for data analysis. |
Experimental Protocols
General Protocol for a this compound Calcium Flux Assay
-
Cell Plating:
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM at 2-5 µM) and Pluronic F-127 (0.02-0.04%) in a serum-free medium or HBSS.[21]
-
If necessary, supplement the loading buffer with probenecid (1-2.5 mM).[8]
-
Aspirate the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.[20]
-
-
Compound Addition and Signal Detection:
-
Establish a baseline fluorescence reading for approximately 20-60 seconds using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation/emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).[9][21]
-
Add varying concentrations of this compound.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.[21]
-
Data Presentation
Table 1: Comparison of Potency for Oxytocin Analogs at Human and Marmoset OTR
| Ligand | Receptor | EC50 (nM) |
| Leu8-OT | mOTR | 0.14 |
| Pro8-OT | mOTR | 0.23 |
| Leu8-OT | hOTR | 0.31 |
| Pro8-OT | hOTR | 0.28 |
Data adapted from a study on CHO cells expressing marmoset (mOTR) or human (hOTR) oxytocin receptors.[21]
Table 2: Characteristics of Common Fluorescent Calcium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd for Ca2+ | Signal Change |
| Fluo-3 | 506 | 526 | 325 nM | >100-fold increase |
| Fluo-4 | 494 | 516 | 345 nM | >100-fold increase |
| Indo-1 | ~350 | ~405 (Ca2+-bound) / ~485 (Ca2+-free) | 230 nM | Ratiometric shift |
This table provides a summary of key properties for commonly used calcium indicators.[6][18][19]
Visualizations
Caption: this compound Gq signaling pathway leading to calcium release.
Caption: General experimental workflow for a calcium flux assay.
Caption: Troubleshooting decision tree for low signal in calcium assays.
References
- 1. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms regulating the effects of oxytocin on myometrial intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. bu.edu [bu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Serum starvation: caveat emptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Internalization and desensitization of the oxytocin receptor is inhibited by Dynamin and clathrin mutants in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The desensitization of oxytocin receptors in human myometrial cells is accompanied by down-regulation of oxytocin receptor messenger RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Naturally Occurring Genetic Variants in the Oxytocin Receptor Alter Receptor Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 19. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. genscript.com [genscript.com]
- 21. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pro8-Oxytocin and Vasopressin Receptor Cross-Reactivity
Welcome to the technical support center for researchers utilizing Pro8-Oxytocin. This resource provides guidance on a critical aspect of working with this oxytocin analog: its potential cross-reactivity with vasopressin receptors. The information below will help you design experiments, troubleshoot unexpected results, and ensure the specificity of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an analog of the mammalian neuropeptide oxytocin, where the leucine at position 8 is replaced by a proline. This modification is naturally found in some primate species, such as marmosets.[1][2][3] It is often used in research to investigate the evolution and function of the oxytocin system, particularly in studies related to social behavior. This compound has been shown to have potent and efficacious responses at primate oxytocin receptors (OXTR).[4][5][6]
Q2: What is the primary issue with using this compound in my experiments?
The main challenge is the structural similarity between oxytocin and arginine vasopressin (AVP), and consequently, between their respective receptors.[7][8][9] This similarity can lead to this compound binding to and activating vasopressin receptors, particularly the V1a receptor subtype.[1][2] This cross-reactivity can confound experimental results, making it difficult to attribute observed effects solely to the activation of oxytocin receptors.
Q3: How significant is the cross-reactivity of this compound with vasopressin receptors?
The degree of cross-reactivity can be significant and varies across species.[2] While this compound generally shows a higher affinity for the oxytocin receptor, it can still bind to and activate V1a receptors, sometimes with high potency. It's crucial to be aware of the specific binding affinities and efficacies for the species and receptor subtypes relevant to your research. For instance, at human V1a receptors, both Leu8-Oxytocin and this compound produce a less efficacious response than AVP, suggesting they might act as partial antagonists.[1][5] Conversely, at the marmoset V1a receptor, they exhibit a higher efficacious response than AVP.[1][5]
Q4: What are the potential consequences of ignoring this cross-reactivity?
Failing to account for vasopressin receptor cross-reactivity can lead to misinterpretation of your data. For example, a behavioral or physiological effect observed after this compound administration could be mistakenly attributed to oxytocin receptor activation when it is, in fact, mediated by vasopressin receptors. This is particularly important as the oxytocin and vasopressin systems can have distinct or even opposing effects on certain behaviors and physiological processes.[7]
Q5: How can I control for this compound cross-reactivity with vasopressin receptors?
The most effective way to control for this cross-reactivity is to use selective antagonists for the vasopressin receptor subtypes, primarily the V1a receptor.[7] By pre-treating your cells or animal models with a V1a receptor antagonist, you can block the effects of this compound at these receptors, thereby isolating its action at the oxytocin receptor. The use of selective oxytocin receptor antagonists can also help confirm that the observed effects are indeed mediated by oxytocin receptors.[7]
Troubleshooting Guides
Problem: My experimental results with this compound are inconsistent or unexpected.
-
Possible Cause: Uncontrolled cross-reactivity with vasopressin receptors.
-
Troubleshooting Steps:
-
Review the literature: Check the known binding affinities and efficacies of this compound for both oxytocin and vasopressin receptors in your specific model system (cell line or animal species).
-
Incorporate selective antagonists: Design experiments that include pre-treatment with a selective V1a vasopressin receptor antagonist before administering this compound. This will help determine if the observed effect is mediated by V1a receptors.
-
Use a selective oxytocin receptor agonist: Compare the effects of this compound with a more selective oxytocin receptor agonist as a positive control.
-
Confirm receptor expression: Verify the expression levels of both oxytocin and vasopressin receptors in your experimental model, as their relative abundance can influence the degree of cross-reactivity.
-
Problem: I am unsure which vasopressin receptor antagonist to use.
-
Guidance: The choice of antagonist will depend on the specific vasopressin receptor subtypes you want to block (V1a, V1b, or V2). For studies involving the central nervous system and social behavior, a selective V1a receptor antagonist is often the most relevant choice.[7] Consult the literature for well-characterized and commercially available antagonists suitable for your experimental setup (e.g., in vitro vs. in vivo).
Data Presentation
Table 1: Binding Affinities (IC50, nM) of this compound, Leu8-Oxytocin, and Arginine Vasopressin (AVP) at Primate V1a Receptors
| Ligand | Marmoset V1aR | Macaque V1aR | Human V1aR |
| This compound | 150 | 21 | 8 |
| Leu8-Oxytocin | 220 | 28 | 16 |
| AVP | 0.78 | 1.1 | 0.63 |
Data sourced from Mustoe et al., 2019.[10] This table illustrates that while AVP has the highest affinity for V1a receptors across these species, this compound and Leu8-Oxytocin still bind with considerable affinity, particularly at macaque and human receptors.
Table 2: Calcium Signaling Potency (EC50, nM) of this compound, Leu8-Oxytocin, and Arginine Vasopressin (AVP) at Primate V1a Receptors
| Ligand | Marmoset V1aR | Macaque V1aR | Human V1aR |
| This compound | 6.7 | 10 | 110 |
| Leu8-Oxytocin | 8.4 | 21 | 145 |
| AVP | 0.06 | 0.03 | 2.1 |
Data sourced from Mustoe et al., 2019.[10] This table shows the concentration of each ligand required to elicit a half-maximal response in a calcium signaling assay. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound Activity Using a Selective Vasopressin V1a Receptor Antagonist
This protocol describes how to determine if the effect of this compound on a cellular response (e.g., calcium mobilization) is mediated by oxytocin receptors or vasopressin V1a receptors.
Materials:
-
Cell line expressing both oxytocin and vasopressin V1a receptors
-
This compound
-
Selective V1a receptor antagonist (e.g., SR49059)
-
Selective oxytocin receptor antagonist (e.g., L-368,899)
-
Appropriate cell culture media and reagents
-
Assay-specific reagents (e.g., Fluo-4 AM for calcium imaging)
-
Plate reader or microscope capable of detecting the cellular response
Procedure:
-
Cell Culture: Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation:
-
To a subset of wells, add the selective V1a receptor antagonist at a concentration known to be effective for blocking the V1a receptor.
-
To another subset of wells, add the selective oxytocin receptor antagonist.
-
To a control group of wells, add vehicle (the solvent used to dissolve the antagonists).
-
Incubate the cells with the antagonists for a predetermined amount of time (e.g., 30 minutes) at 37°C.
-
-
Ligand Stimulation:
-
Prepare a dilution series of this compound.
-
Add the different concentrations of this compound to the wells (including the antagonist-treated and vehicle-treated wells).
-
As a positive control for V1a receptor activation, add AVP to a separate set of wells.
-
-
Data Acquisition: Immediately measure the cellular response (e.g., fluorescence intensity for calcium mobilization) over time using a plate reader or microscope.
-
Data Analysis:
-
Generate dose-response curves for this compound in the presence and absence of each antagonist.
-
If the V1a receptor antagonist significantly shifts the dose-response curve of this compound to the right or abolishes the response, it indicates that the effect is at least partially mediated by V1a receptors.
-
If the oxytocin receptor antagonist blocks the response, it confirms the involvement of oxytocin receptors.
-
Visualizations
References
- 1. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors [ouci.dntb.gov.ua]
- 3. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cross-talk among oxytocin and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxytocin and vasopressin: linking pituitary neuropeptides and their receptors to social neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Bioactivity of Synthesized Pro8-Oxytocin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of synthesized Pro8-Oxytocin against the native human oxytocin (Leu8-Oxytocin). The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows. This information is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent.
Comparative Bioactivity Data
The bioactivity of this compound has been characterized through receptor binding and functional assays, primarily focusing on its interaction with the human oxytocin receptor (hOTR) and, due to its close structural relationship, the human vasopressin 1a receptor (hAVPR1a).
Receptor Binding Affinity
Receptor binding affinity is a measure of how strongly a ligand binds to its receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Ligand | Receptor | Binding Affinity (Ki/IC50, nM) | Species | Reference |
| This compound | hOTR | 20 (IC50) | Human | [1] |
| Leu8-Oxytocin | hOTR | 90 (IC50) | Human | [1] |
| This compound | hAVPR1a | 8.7 (Ki) | Human | [2] |
| Leu8-Oxytocin | hAVPR1a | 15.8 (Ki) | Human | [2] |
| Arginine Vasopressin (AVP) | hAVPR1a | 0.6 (Ki) | Human | [2] |
Table 1: Comparative Receptor Binding Affinities. Data indicates that this compound exhibits a higher binding affinity for both the human oxytocin and vasopressin V1a receptors compared to Leu8-Oxytocin.
Functional Potency and Efficacy
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Potency (EC50) is the concentration of a ligand that produces 50% of the maximal response, with a lower value indicating higher potency. Efficacy (Emax) is the maximum response a ligand can produce.
| Ligand | Receptor | Assay | Potency (EC50, nM) | Efficacy (Emax) | Species | Reference |
| This compound | hOTR | Calcium Mobilization | 70 (pM) | Similar to Leu8-OT | Human | [1] |
| Leu8-Oxytocin | hOTR | Calcium Mobilization | 130 (pM) | Similar to Pro8-OT | Human | [1] |
| This compound | Marmoset OTR | Calcium Mobilization | 0.4 | More efficacious than Leu8-OT | Marmoset | [3] |
| Leu8-Oxytocin | Marmoset OTR | Calcium Mobilization | 0.5 | Less efficacious than Pro8-OT | Marmoset | [3] |
| This compound | hAVPR1a | Calcium Mobilization | 36.2 | ~45% of AVP | Human | [2] |
| Leu8-Oxytocin | hAVPR1a | Calcium Mobilization | 69.3 | ~45% of AVP | Human | [2] |
| Arginine Vasopressin (AVP) | hAVPR1a | Calcium Mobilization | 1.6 | 100% | Human | [2] |
Table 2: Comparative Functional Potency and Efficacy in Calcium Mobilization Assays. This compound demonstrates higher potency at the human oxytocin receptor compared to Leu8-Oxytocin. At the marmoset oxytocin receptor, this compound is also more efficacious. Both oxytocin analogs act as partial agonists at the human vasopressin V1a receptor compared to the native ligand, Arginine Vasopressin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells transiently or stably expressing the human oxytocin receptor (hOTR).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Radioligand: [3H]-Oxytocin or a suitable radiolabeled oxytocin receptor antagonist like [125I]-Ornithine Vasotocin Analog ([125I]-OVTA).
-
Unlabeled ligands: this compound, Leu8-Oxytocin, and a non-specific binding control (e.g., a high concentration of unlabeled oxytocin).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Membrane Preparation: Culture hOTR-expressing cells and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor ligands (this compound and Leu8-Oxytocin) to different wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled oxytocin).
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC50 value from the resulting competition curve using non-linear regression analysis. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the oxytocin receptor and trigger the release of intracellular calcium, a key second messenger in the signaling pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor (hOTR).
-
Cell culture medium (e.g., DMEM/F12).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage from the cells).
-
Test ligands: this compound and Leu8-Oxytocin.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the hOTR-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the cell culture medium from the plate and add the dye-loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.
-
Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.
-
Assay Measurement: Place the plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Ligand Addition: The instrument's automated injector adds varying concentrations of the test ligands (this compound or Leu8-Oxytocin) to the wells.
-
Fluorescence Monitoring: Immediately after ligand addition, monitor the change in fluorescence intensity over time. The binding of the ligand to the receptor will trigger a Gq-mediated signaling cascade, leading to the release of intracellular calcium and an increase in fluorescence.
-
Data Analysis: The change in fluorescence is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the log concentration of the ligand to generate a dose-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) values using non-linear regression.
Visualizations
Oxytocin Receptor Signaling Pathway
The binding of an agonist like this compound to the oxytocin receptor primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the mobilization of intracellular calcium.
Caption: Oxytocin receptor signaling pathway.
Experimental Workflow for Bioactivity Validation
The following diagram illustrates the logical flow of experiments to validate the bioactivity of a synthesized oxytocin analog like this compound.
Caption: Experimental workflow for validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pro8-Oxytocin vs. Leu8-Oxytocin: A Comparative Guide on Efficacy and Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pro8-Oxytocin and Leu8-Oxytocin, focusing on their efficacy and potency at primate oxytocin receptors (OTR) and vasopressin 1a receptors (AVPR1a). The information is supported by experimental data to aid in research and drug development decisions.
Introduction to Oxytocin Variants
Oxytocin (OXT) is a pivotal nonapeptide hormone in mammals, regulating a host of physiological and social behaviors. While the structure is highly conserved, natural variations exist. The most common form features a leucine at the eighth amino acid position (Leu8-Oxytocin). However, many New World monkeys, such as marmosets, possess a variant with a proline in this position (this compound).[1][2] Understanding the pharmacological differences between these two ligands is crucial for translational research and drug design.
Comparative Analysis of Receptor Activation
The functional consequences of this single amino acid substitution are most evident when examining receptor binding, G-protein coupling, and downstream signaling pathways. This comparison focuses on two primary receptors: the oxytocin receptor (OTR) and the vasopressin 1a receptor (AVPR1a), given the significant crossover in ligand binding.
Receptor Binding Affinity
Studies consistently show that primate OTRs exhibit a higher binding affinity for this compound compared to Leu8-Oxytocin. This preference is observed across OTRs from different species, including humans, macaques, and marmosets.[3][4] For the AVPR1a, this compound also tends to show a slightly higher affinity, although the difference is less pronounced.[5]
Table 1: Competitive Binding Affinities (IC50, nM) of Oxytocin Variants at Primate Receptors
| Receptor | Ligand | Marmoset | Macaque | Titi Monkey | Human |
|---|---|---|---|---|---|
| OTR | This compound | 150 | 40 | 190 | 20 |
| Leu8-Oxytocin | 400 | 70 | 960 | 90 | |
| AVPR1a | This compound | 176 (Ki) | 23.8 (Ki) | - | 8.7 (Ki) |
| Leu8-Oxytocin | 247 (Ki) | 30.0 (Ki) | - | 15.8 (Ki) |
Data for OTR sourced from ResearchGate[4]. Data for AVPR1a sourced from PubMed Central[3]. Note: AVPR1a values are Ki (nM).
Gq Signaling Pathway: Intracellular Calcium Mobilization
The canonical signaling pathway for the OTR involves coupling to Gq proteins, which activates phospholipase C and leads to an increase in intracellular calcium (Ca2+).[1][2]
At the marmoset OTR (mOTR) , its native ligand, this compound, is more efficacious (produces a greater maximal response) in mobilizing intracellular calcium than Leu8-Oxytocin, though both show similar subnanomolar potencies.[1][2]
Conversely, at the human OTR (hOTR) , no significant difference in either potency or efficacy is observed between the two ligands for Gq-mediated calcium signaling.[1][2]
When interacting with the AVPR1a , this compound also demonstrates higher efficacy than Leu8-Oxytocin at the marmoset receptor.[3] At the human AVPR1a, both variants act as partial agonists compared to the native ligand, vasopressin.[5][6]
Table 2: Potency (EC50) for Intracellular Calcium Mobilization at Primate OTR
| Receptor | Ligand | Marmoset (pM) | Macaque (pM) | Titi Monkey (pM) | Human (pM) |
|---|---|---|---|---|---|
| OTR | This compound | 50 | 1340 | 600 | 70 |
| Leu8-Oxytocin | 160 | 2100 | 1000 | 130 |
Data sourced from ResearchGate[4].
G-Protein Biased Signaling: Membrane Hyperpolarization
Beyond Gq signaling, oxytocin receptor activation can lead to membrane hyperpolarization, a process largely mediated by the activation of Ca2+-activated potassium channels, but with a potential minor role for Gi/o protein coupling.[1][2]
In this pathway, the functional effects are reversed. In cells expressing either human or marmoset OTRs, Leu8-Oxytocin is significantly more potent (approximately 100-fold) and modestly more efficacious at inducing membrane hyperpolarization than this compound.[1]
Interestingly, this effect appears to be driven by different G-protein sensitivities. The hyperpolarization induced by Leu8-Oxytocin in mOTR-expressing cells is partially sensitive to pertussis toxin (PTX), indicating a minor involvement of Gi/o proteins. In contrast, the response to this compound is insensitive to PTX in both human and marmoset OTR-expressing cells, suggesting a purely Gq-dependent mechanism for this ligand in this specific pathway.[1][2]
Signaling Pathways and Experimental Workflow
To visualize the complex interactions described, the following diagrams illustrate the signaling cascades and a typical experimental procedure.
Caption: OTR signaling via Gq (canonical) and Gi/o (biased) pathways.
Caption: Experimental workflow for intracellular calcium mobilization assay.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are summarized methodologies for the key experiments.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous receptor expression.
-
Transfection: Cells are stably transfected with plasmids containing the cDNA for the desired primate oxytocin or vasopressin receptor (e.g., hOTR, mOTR, hAVPR1a).
Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (IC50 or Ki) of unlabeled ligands (Pro8-OXT, Leu8-OXT) by measuring their ability to compete off a radiolabeled ligand.
-
Protocol:
-
Intact CHO cells expressing the receptor of interest are seeded in multi-well plates.
-
Cells are incubated with a fixed concentration of a radiolabeled antagonist (e.g., ¹²⁵I-ornithine vasotocin antagonist, ¹²⁵I-OVTA).
-
Increasing concentrations of unlabeled competitor ligands (Pro8-OXT or Leu8-OXT) are added to the wells.
-
After incubation to reach equilibrium, unbound radioligand is washed away.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
Data are analyzed using non-linear regression to calculate IC50 values.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the potency (EC50) and efficacy (Emax) of ligands in stimulating the Gq pathway.
-
Protocol:
-
Receptor-expressing CHO cells are seeded in black, clear-bottom 96- or 384-well plates.[7]
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Calcium 4).[7] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Intracellular esterases cleave the AM group, trapping the active dye inside the cell.
-
The plate is placed in a fluorescence imaging plate reader (e.g., FlexStation).
-
A baseline fluorescence reading is taken before the automated addition of varying concentrations of Pro8-OXT or Leu8-OXT.
-
The change in fluorescence intensity, corresponding to the increase in intracellular Ca2+, is recorded over time.[1]
-
Dose-response curves are generated to determine EC50 and Emax values.
-
Membrane Potential Assay
-
Objective: To measure changes in cell membrane potential, an indicator of ion channel activity.
-
Protocol:
-
Receptor-expressing cells are seeded similarly to the calcium assay.
-
Cells are loaded with a fluorescent membrane potential-sensitive dye.
-
The assay is run on a fluorescence plate reader, where ligand addition triggers a change in fluorescence corresponding to hyperpolarization (a decrease in fluorescence signal).
-
To test for Gi/o involvement, cells can be pre-treated with Pertussis Toxin (PTX), which uncouples Gi/o proteins from receptors, before ligand stimulation.[1]
-
Summary and Conclusion
The substitution of leucine with proline at the eighth position of oxytocin results in significant, and often opposing, pharmacological effects that are dependent on both the receptor species and the signaling pathway being measured.
-
Binding Affinity: this compound generally displays a higher binding affinity for primate oxytocin receptors than Leu8-Oxytocin.[3][4]
-
Gq Signaling (Ca2+): this compound is more efficacious at the marmoset OTR, its co-evolved receptor.[1] However, at the human OTR, the two ligands are functionally equivalent in this primary pathway.[1]
-
Biased Signaling (Hyperpolarization): Leu8-Oxytocin is substantially more potent and slightly more efficacious than this compound at inducing membrane hyperpolarization via both human and marmoset OTRs.[1] Furthermore, Leu8-Oxytocin shows evidence of engaging Gi/o proteins at the marmoset OTR, a pathway not utilized by this compound in this context.[1]
These findings underscore the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another. For researchers and drug developers, this highlights that this compound and Leu8-Oxytocin are not interchangeable. The choice of ligand should be carefully considered based on the specific receptor ortholog and the biological system under investigation. The distinct signaling profiles of these natural variants provide a valuable framework for designing novel therapeutics with tailored efficacy and reduced off-target effects.
References
- 1. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
Pro⁸-Oxytocin vs. Human Oxytocin: A Comparative Analysis at the Receptor Level
A detailed examination of the pharmacological and signaling differences between the marmoset-specific Pro⁸-Oxytocin and the consensus mammalian Leu⁸-Oxytocin at their respective receptors, providing critical insights for drug development and translational research.
The subtle yet significant structural variation between the oxytocin (OT) ligand found in marmoset monkeys ([Pro⁸]OT) and the version common to humans and most other mammals ([Leu⁸]OT) presents a fascinating case study in neuropeptide evolution and its functional consequences. This guide provides a comprehensive comparison of the effects of Pro⁸-Oxytocin at human versus marmoset oxytocin receptors (OTR), drawing on experimental data to illuminate differences in binding, potency, and intracellular signaling. Understanding these species-specific nuances is paramount for researchers in social neuroscience and for the development of oxytocin-based therapeutics with predictable and optimized outcomes.
Quantitative Comparison of Ligand-Receptor Interactions
The pharmacological profiles of Pro⁸-OT and Leu⁸-OT have been characterized at both human and marmoset oxytocin receptors. The data, summarized below, reveal distinct patterns of affinity and potency.
Oxytocin Receptor (OTR) Binding and Functional Potency
| Ligand | Receptor | Binding Affinity (IC₅₀, nM) | Ca²⁺ Signaling Potency (EC₅₀, pM) |
| Pro⁸-Oxytocin | Marmoset OTR | 150[1] | 50[1] |
| Leu⁸-Oxytocin | Marmoset OTR | 400[1] | 160[1] |
| Pro⁸-Oxytocin | Human OTR | 20[1] | 70[1] |
| Leu⁸-Oxytocin | Human OTR | 90[1] | 130[1] |
Note: IC₅₀ values represent the concentration of a ligand that displaces 50% of a specific radioligand, with lower values indicating higher binding affinity. EC₅₀ values represent the concentration required to elicit 50% of the maximal response, with lower values indicating greater potency.
At the marmoset oxytocin receptor (mOTR), Pro⁸-OT, the native ligand, was found to be more efficacious than Leu⁸-OT in activating Gq signaling pathways, though both peptides showed subnanomolar potencies.[2] Conversely, at the human oxytocin receptor (hOTR), there was no significant difference in either the potency or efficacy of Pro⁸-OT and Leu⁸-OT for Gq-mediated signaling.[2] Interestingly, studies have consistently shown that Pro⁸-OT exhibits a higher binding affinity than Leu⁸-OT across all primate OTRs tested, including human and marmoset.[1]
Vasopressin 1a Receptor (AVPR1a) Cross-Reactivity
Oxytocin is known to interact with the closely related vasopressin 1a receptor (AVPR1a), which can influence its overall physiological and behavioral effects.
| Ligand | Receptor | Binding Affinity (IC₅₀, nM) | Ca²⁺ Signaling Potency (EC₅₀, nM) |
| Pro⁸-Oxytocin | Marmoset AVPR1a | 176[3] | 6.7[4] |
| Leu⁸-Oxytocin | Marmoset AVPR1a | 247[3] | 8.4[4] |
| Pro⁸-Oxytocin | Human AVPR1a | 8.7[3] | 110[4] |
| Leu⁸-Oxytocin | Human AVPR1a | 15.8[3] | 145[4] |
A key finding is that while both oxytocin variants bind to the human AVPR1a, they act as partial agonists, producing a less efficacious response compared to the native ligand, arginine vasopressin (AVP).[3][5] In stark contrast, at the marmoset AVPR1a, both Pro⁸-OT and Leu⁸-OT behave as superagonists, generating a larger maximal response than AVP.[3] Furthermore, Pro⁸-OT produced a significantly greater maximal calcium response at the marmoset AVPR1a compared to Leu⁸-OT.[3]
Signaling Pathways and Experimental Workflows
The differential effects of Pro⁸-OT and Leu⁸-OT are rooted in the intracellular signaling cascades they initiate upon receptor binding.
Oxytocin Receptor Signaling Cascade
The oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[2][6][7] This activation leads to a cascade of intracellular events culminating in various cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of the Ability of Leu8- and Pro8-Oxytocin to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Pro8-Oxytocin's Interaction with Vasopressin V1a Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between therapeutic candidates and off-target receptors is paramount. This guide provides a detailed comparison of the cross-reactivity of Pro8-Oxytocin (Pro8-OT), a naturally occurring oxytocin analogue, with the vasopressin V1a receptor (V1aR), benchmarked against the common mammalian form of oxytocin (Leu8-OT) and the endogenous ligand, arginine vasopressin (AVP).
Oxytocin and vasopressin are closely related neuropeptides that play critical roles in social behaviors and physiological functions. Their receptors, the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR), share significant structural homology, leading to potential cross-reactivity. This is particularly relevant for the development of oxytocin-based therapeutics, where off-target effects at the V1aR could lead to unintended physiological consequences. Pro8-OT, found in New World monkeys, differs from the more common Leu8-OT by a single amino acid. This subtle change has been shown to influence its binding and signaling properties.
Comparative Binding Affinity and Functional Potency
Experimental data from studies on primate V1a receptors reveal that Pro8-OT generally exhibits a slightly higher affinity and potency for the V1aR compared to Leu8-OT. However, both oxytocin isoforms are considerably less potent than the native ligand, AVP.
A study examining the binding and signaling of Leu8-OT and Pro8-OT at V1aRs from humans, macaques (a Leu8-OT species), and marmosets (a Pro8-OT species) expressed in Chinese Hamster Ovary (CHO) cells provides key quantitative insights.[1] The binding affinity was determined through competition binding assays, while functional potency was assessed by measuring calcium mobilization.
Table 1: Comparative Binding Affinities (IC50, nM) at Primate V1a Receptors [1]
| Ligand | Human V1aR | Macaque V1aR | Marmoset V1aR |
| Arginine Vasopressin (AVP) | 0.63 | 1.1 | 0.78 |
| This compound (Pro8-OT) | 8 | 21 | 150 |
| Leu8-Oxytocin (Leu8-OT) | 16 | 28 | 220 |
Lower IC50 values indicate higher binding affinity.
Table 2: Comparative Functional Potency (EC50, nM) at Primate V1a Receptors [1]
| Ligand | Human V1aR | Macaque V1aR | Marmoset V1aR |
| Arginine Vasopressin (AVP) | 2.1 | 0.03 | 0.06 |
| This compound (Pro8-OT) | 110 | 10 | 6.7 |
| Leu8-Oxytocin (Leu8-OT) | 145 | 21 | 8.4 |
Lower EC50 values indicate higher potency in eliciting a functional response (calcium mobilization).
These data indicate that while Pro8-OT shows a modest increase in affinity and potency at the V1aR compared to Leu8-OT, both are significantly less effective than AVP.[1] Notably, both oxytocin isoforms displayed a much lower affinity for the marmoset V1aR compared to the human and macaque receptors.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its alternatives at the V1a receptor.
Receptor Binding Assay (Competition Assay)
This experiment aims to determine the binding affinity of a test compound (e.g., Pro8-OT, Leu8-OT, AVP) to the V1a receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Culture and Receptor Expression: Chinese Hamster Ovary (CHO) cells are stably transfected to express the V1a receptor of the desired species (human, macaque, or marmoset).
-
Radioligand: A radiolabeled antagonist with high affinity for the V1a receptor, such as 125I-labeled ornithine vasotocin analogue (125I-OVTA), is used.
-
Competition Reaction: Intact CHO cells expressing the V1aR are incubated on ice with a fixed concentration of the radioligand (125I-OVTA) and varying concentrations of the unlabeled competitor ligands (Pro8-OT, Leu8-OT, or AVP).
-
Separation and Measurement: After incubation, the cells are washed to remove unbound radioligand. The amount of bound radioactivity is then measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Functional Assay (Calcium Mobilization)
This experiment measures the ability of a ligand to activate the V1a receptor and trigger a downstream signaling cascade, specifically the release of intracellular calcium.
-
Cell Culture and Receptor Expression: As with the binding assay, CHO cells expressing the species-specific V1a receptor are used.
-
Calcium Indicator Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-3) that increases its fluorescence intensity upon binding to calcium.
-
Ligand Stimulation: The dye-loaded cells are exposed to varying concentrations of the agonist ligands (Pro8-OT, Leu8-OT, or AVP).
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FlexStation-II).
-
Data Analysis: The fluorescence response is plotted against the log concentration of the agonist. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using a sigmoidal dose-response curve fit.
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
References
A Comparative Analysis of Pro8-Oxytocin and Other Oxytocin Analogs: A Guide for Researchers
An in-depth comparison of Pro8-Oxytocin and other key oxytocin analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data. This guide includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows.
Introduction
Oxytocin, a nonapeptide neurohormone, plays a crucial role in a variety of physiological processes, including social bonding, parturition, and lactation. Its therapeutic potential has led to the development of numerous synthetic analogs designed to modulate the oxytocin receptor (OTR) and the structurally related vasopressin receptors (AVPRs). This guide provides a comparative analysis of this compound, a naturally occurring variant in New World monkeys, against the consensus mammalian form, Leu8-Oxytocin, and other synthetic analogs such as Carbetocin, Atosiban, and Barusiban. The analysis focuses on receptor binding affinity, functional potency, and signaling pathways, offering valuable insights for the selection and development of oxytocin-related therapeutics.
Data Presentation: Quantitative Comparison of Oxytocin Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other analogs at human oxytocin (OTR) and vasopressin 1a (V1aR) receptors. Data is compiled from various in vitro studies.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound | Human OTR | 20 | [1] |
| Human V1aR | 8.7 | [2] | |
| Leu8-Oxytocin | Human OTR | 90 | [1] |
| Human V1aR | 15.8 | [2] | |
| Arginine Vasopressin (AVP) | Human OTR | 520 | [1] |
| Human V1aR | 0.6 | [2] | |
| Carbetocin | Rat OTR | 1.96 | [3] |
| Rat V1aR | 7.24 | [3] | |
| Atosiban | Human OTR | 81/397 | [4] |
| Human V1aR | 3.5/4.7 | [4] | |
| Barusiban | Human OTR | 0.64 - 0.8 | [4][5] |
| Human V1aR | 11 | [4] | |
| WAY-267,464 | Human OTR | 978 | [6] |
| Human V1aR | 113 | [6] |
Table 1: Comparative Binding Affinities of Oxytocin Analogs. This table presents the inhibition constants (Ki) of various oxytocin analogs at human oxytocin and vasopressin 1a receptors. Lower Ki values indicate higher binding affinity.
| Ligand | Receptor | Functional Potency (EC50, nM) | Reference |
| This compound | Human OTR (Ca2+ mobilization) | 70 | [1] |
| Leu8-Oxytocin | Human OTR (Ca2+ mobilization) | 130 | [1] |
| Arginine Vasopressin (AVP) | Human OTR (Ca2+ mobilization) | 230 | [1] |
| Carbetocin | Myometrial Contraction | 48.0 | [6] |
| WAY-267,464 | Human OTR (Luciferase Reporter Assay) | 881 | [6] |
Table 2: Comparative Functional Potencies of Oxytocin Analogs. This table displays the half-maximal effective concentrations (EC50) for various functional responses mediated by oxytocin analogs. Lower EC50 values indicate higher potency.
Signaling Pathways
Oxytocin receptor activation primarily triggers Gq/11 and Gi/o protein-coupled signaling cascades. The Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in many of oxytocin's physiological effects, including uterine contractions. The Gi/o pathway, on the other hand, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human oxytocin receptor are prepared from a stable cell line (e.g., CHO-K1 or HEK293).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA) is used for all dilutions and incubations.
-
Incubation: In a 96-well plate, a fixed concentration of a radiolabeled oxytocin antagonist (e.g., [³H]-Oxytocin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (FLIPR)
This assay measures the ability of an oxytocin analog to stimulate intracellular calcium release, a hallmark of Gq-coupled receptor activation.
Methodology:
-
Cell Culture: Cells stably expressing the human oxytocin receptor (e.g., CHO-K1/OTR) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) and incubated to allow the dye to enter the cells.
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of the test oxytocin analog.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time immediately following compound addition.
-
Data Analysis: The peak fluorescence response is measured, and the EC50 value (the concentration of the analog that produces 50% of the maximal response) is calculated using a sigmoidal dose-response curve.
Discussion and Conclusion
The presented data highlights the distinct pharmacological profiles of this compound and other oxytocin analogs. This compound demonstrates a higher affinity and potency for the human oxytocin receptor compared to the more common Leu8-Oxytocin, suggesting that this single amino acid substitution significantly impacts receptor interaction. Synthetic analogs like Carbetocin offer the advantage of a longer half-life, while antagonists such as Atosiban and the more selective Barusiban are crucial tools for studying the physiological roles of the oxytocin system and have therapeutic applications in conditions like preterm labor. The non-peptide agonist WAY-267,464 represents a different chemical class with its own unique properties.
The choice of an appropriate oxytocin analog for research or therapeutic development depends on the specific application. For studies requiring potent and selective activation of the OTR, this compound may be a valuable tool. For clinical applications where a prolonged duration of action is desired, Carbetocin is a suitable option. The antagonists Atosiban and Barusiban are essential for blocking oxytocin's effects. This comparative guide provides a foundation for informed decision-making in the dynamic field of oxytocin research. Future investigations should continue to explore the nuanced signaling profiles of these and other novel analogs to further unravel the complexities of the oxytocin system.
References
- 1. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
assessing the species-specific effects of Pro8-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pro8-Oxytocin (Pro8-OXT) and the consensus mammalian Oxytocin variant, Leu8-Oxytocin (Leu8-OXT). The substitution of proline for leucine at the eighth amino acid position, a naturally occurring variation in some New World primates like the marmoset, results in significant species-specific differences in receptor interaction and cellular signaling. This analysis is supported by experimental data to inform future research and drug development.
At a Glance: Pro8-OXT vs. Leu8-OXT
| Feature | This compound (Pro8-OXT) | Leu8-Oxytocin (Leu8-OXT) | Key Species Studied |
| Primary Receptor | Oxytocin Receptor (OXTR) | Oxytocin Receptor (OXTR) | Human, Macaque, Marmoset, Titi Monkey |
| Secondary Receptor | Vasopressin 1a Receptor (AVPR1a) | Vasopressin 1a Receptor (AVPR1a) | Human, Macaque, Marmoset |
| Affinity at OXTR | Generally higher affinity across primate species.[1] | Lower affinity compared to Pro8-OXT in primates.[1] | Human, Macaque, Marmoset, Titi Monkey |
| Efficacy at OXTR | More potent and efficacious, particularly at the marmoset OXTR.[2][3] | Less efficacious than Pro8-OXT at the marmoset OXTR.[3] | Marmoset |
| Signaling at AVPR1a | Species-dependent: Superagonist in marmosets, partial agonist in humans.[2] | Species-dependent: Superagonist in marmosets, partial agonist in humans.[2] | Human, Marmoset |
| Behavioral Effects | Induces stronger oxytocin-associated social behaviors in marmosets.[4][5] | Induces weaker behavioral responses compared to Pro8-OXT in marmosets.[4][5] | Marmoset |
| Pharmacokinetics | No direct comparative data available. | Short half-life, rapid clearance.[6][7] | Various Mammals |
Quantitative Data Comparison
The following tables summarize the quantitative data from key comparative studies on Pro8-OXT and Leu8-OXT.
Table 1: Oxytocin Receptor (OXTR) Binding Affinities and Functional Potency
| Species | Ligand | Binding Affinity (IC50, nM)[1] | Ca2+ Signaling Potency (EC50, pM)[1] |
| Human | Pro8-OXT | 20 | 70 |
| Leu8-OXT | 90 | 130 | |
| AVP | 520 | 230 | |
| Macaque | Pro8-OXT | 40 | 1340 |
| Leu8-OXT | 70 | 2100 | |
| AVP | 460 | 7800 | |
| Marmoset | Pro8-OXT | 150 | 50 |
| Leu8-OXT | 400 | 160 | |
| AVP | 2900 | 430 | |
| Titi Monkey | Pro8-OXT | 190 | 600 |
| Leu8-OXT | 960 | 1000 | |
| AVP | 3900 | 4900 |
AVP (Arginine Vasopressin) is included for comparison.
Table 2: Vasopressin 1a Receptor (AVPR1a) Binding Affinities and Functional Potency
| Species | Ligand | Binding Affinity (Ki, nM)[2] | Ca2+ Signaling Potency (EC50, nM)[2] | Maximal Ca2+ Response (% of AVP)[2] |
| Human | Pro8-OXT | 8.7 | 17.0 | ~45% |
| Leu8-OXT | 15.8 | 31.4 | ~45% | |
| AVP | 0.6 | 0.3 | 100% | |
| Macaque | Pro8-OXT | 23.8 | - | - |
| Leu8-OXT | 30.0 | - | - | |
| AVP | 1.2 | - | - | |
| Marmoset | Pro8-OXT | 176 | 3.14 | 137% |
| Leu8-OXT | 247 | 3.8 | 118% | |
| AVP | 0.9 | 0.1 | 100% |
Table 3: G-Protein Pathway Activation at Human and Marmoset OXTR
| Receptor | Ligand | Gq Pathway (Ca2+ Mobilization) | Gi/o Pathway (Hyperpolarization) |
| Human OXTR [3] | Pro8-OXT | Similar potency and efficacy to Leu8-OXT. | Less potent than Leu8-OXT. |
| Leu8-OXT | Similar potency and efficacy to Pro8-OXT. | More potent than Pro8-OXT. | |
| Marmoset OXTR [3] | Pro8-OXT | More efficacious than Leu8-OXT. | Less potent than Leu8-OXT. |
| Leu8-OXT | Less efficacious than Pro8-OXT. | More potent than Pro8-OXT. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by Pro8-OXT and a typical experimental workflow for its characterization.
Caption: Pro8-OXT signaling at OXTR and AVPR1a.
Caption: Workflow for Pro8-OXT in vitro studies.
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity of Pro8-OXT and Leu8-OXT to primate OXTR and AVPR1a.
-
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably expressing the receptor of interest (e.g., human OXTR, marmoset AVPR1a) are cultured and harvested.
-
Cell membranes are prepared through homogenization and centrifugation.
-
A competition binding assay is performed by incubating the cell membranes with a constant concentration of a radiolabeled ligand (e.g., 125I-ornithine vasotocin analog) and varying concentrations of the unlabeled competitor ligands (Pro8-OXT, Leu8-OXT, AVP).
-
Following incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using a gamma counter.
-
Data are analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki).[2]
-
Calcium Mobilization Assays
-
Objective: To measure the functional potency and efficacy of Pro8-OXT and Leu8-OXT in activating Gq-mediated signaling.
-
Methodology:
-
CHO cells expressing the receptor of interest are seeded into 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
Varying concentrations of the agonist (Pro8-OXT, Leu8-OXT, or AVP) are added to the wells.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.
-
Dose-response curves are generated to calculate the half-maximal effective concentration (EC50) and the maximum response (Emax).[2][3]
-
Membrane Potential Assays
-
Objective: To assess the activation of G-protein signaling pathways (primarily Gi/o) that lead to changes in membrane potential (hyperpolarization).
-
Methodology:
-
CHO cells expressing the receptor of interest are plated in 96-well plates.
-
Cells are incubated with a fluorescent membrane potential-sensitive dye.
-
A baseline fluorescence measurement is recorded.
-
Different concentrations of Pro8-OXT or Leu8-OXT are added to the cells.
-
The change in fluorescence, indicating a change in membrane potential, is monitored.
-
Concentration-response curves are constructed to determine the EC50 and Emax for the hyperpolarization response.[3]
-
To confirm the involvement of the Gi/o pathway, the assay can be repeated after pre-treating the cells with pertussis toxin, an inhibitor of Gi/o signaling.[3]
-
Conclusion and Future Directions
The available data clearly indicate that this compound is not simply a variant of Leu8-Oxytocin but a functionally distinct ligand with unique species-specific effects. Its enhanced affinity and efficacy at primate OXTRs, particularly in marmosets, and its differential activity at AVPR1a across species, underscore the importance of considering this variation in translational research.
A significant gap in the current understanding is the lack of direct comparative pharmacokinetic data for Pro8-OXT and Leu8-OXT. Future studies should aim to characterize the metabolic stability, half-life, and clearance of Pro8-OXT in relevant animal models. Such data are crucial for designing effective dosing regimens in preclinical and clinical studies exploring the therapeutic potential of this oxytocin analog. Researchers in social neuroscience and drug development should consider the specific oxytocin variant and receptor pharmacology of their target species to ensure the validity and translatability of their findings.
References
- 1. Design of Oxytocin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacologic properties of antiuterotonic oxytocin analogs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the pharmacokinetics and pharmacodynamics of oxytocin at elective caesarean delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and characterisation of novel, enzymatically stable oxytocin analogues with beneficial antidiabetic effects in high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro8-Oxytocin: A Comparative Analysis of Receptor Activation and Experimental Reproducibility
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental data and signaling pathways of Pro8-Oxytocin compared to the conventional Leu8-Oxytocin.
This guide provides an objective comparison of this compound's performance against the standard mammalian oxytocin ligand, Leu8-Oxytocin. The information presented is collated from multiple studies to ensure a robust overview of the current experimental evidence, with a focus on receptor binding, signaling pathway activation, and the reproducibility of these findings.
Comparative Analysis of In Vitro Efficacy and Potency
This compound, a naturally occurring variant of oxytocin found in New World monkeys such as marmosets, has demonstrated distinct pharmacological properties compared to the canonical Leu8-Oxytocin.[1][2] Experimental data consistently indicates that this compound exhibits a higher potency and efficacy at primate oxytocin receptors (OXTR).[1][3] These differences are crucial for researchers investigating the oxytocinergic system and for the development of novel therapeutics targeting this pathway.
Below is a summary of the quantitative data from comparative in vitro studies.
Table 1: Comparative Efficacy (Emax) and Potency (EC50) of this compound and Leu8-Oxytocin at Marmoset and Human Oxytocin Receptors (OTR)
| Ligand | Receptor | Assay | Efficacy (Emax) | Potency (EC50) (nM) | Reference |
| This compound | Marmoset OTR | Gq activation (Intracellular Ca2+) | More efficacious than Leu8-OT | Subnanomolar | [2] |
| Leu8-Oxytocin | Marmoset OTR | Gq activation (Intracellular Ca2+) | Less efficacious than Pro8-OT | Subnanomolar | [2] |
| This compound | Human OTR | Gq activation (Intracellular Ca2+) | Similar to Leu8-OT | Not significantly different from Leu8-OT | [2] |
| Leu8-Oxytocin | Human OTR | Gq activation (Intracellular Ca2+) | Similar to Pro8-OT | Not significantly different from Pro8-OT | [2] |
| This compound | Marmoset OTR | Membrane Hyperpolarization | Less efficacious than Leu8-OT | Less potent than Leu8-OT | [2][4] |
| Leu8-Oxytocin | Marmoset OTR | Membrane Hyperpolarization | More efficacious than Pro8-OT | More potent than Pro8-OT | [2][4] |
| This compound | Human OTR | Membrane Hyperpolarization | Less efficacious than Leu8-OT | Less potent than Leu8-OT | [2][4] |
| Leu8-Oxytocin | Human OTR | Membrane Hyperpolarization | More efficacious than Pro8-OT | More potent than Pro8-OT | [2][4] |
Table 2: Comparative Binding Affinity and Efficacy at Primate Vasopressin 1a Receptors (AVPR1a)
| Ligand | Receptor | Binding Affinity (vs. AVP) | Efficacy (Ca2+ signaling vs. AVP) | Reference |
| This compound | Human AVPR1a | Lower | Less efficacious | [5][6] |
| Leu8-Oxytocin | Human AVPR1a | Lower | Less efficacious | [5][6] |
| This compound | Marmoset AVPR1a | Lower | More efficacious | [5][6] |
| Leu8-Oxytocin | Marmoset AVPR1a | Lower | More efficacious | [5][6] |
Signaling Pathways and Experimental Workflows
The differential effects of this compound and Leu8-Oxytocin can be attributed to their distinct interactions with the Oxytocin Receptor, a G-protein coupled receptor (GPCR), and subsequent activation of downstream signaling cascades. The primary pathway activated is the Gq pathway, leading to an increase in intracellular calcium.[2][4] However, there is also evidence for the involvement of Gi/o pathways.[2]
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for comparing these ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Pro8-Oxytocin Dose-Response Profiles
This guide provides a detailed comparison of Pro8-Oxytocin's performance against the conventional mammalian oxytocin ligand, Leu8-Oxytocin, and other relevant ligands like Arginine Vasopressin (AVP). The analysis is based on experimental dose-response data, focusing on receptor activation and subsequent intracellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
This compound, an oxytocin (OXT) variant endogenous to New World monkeys such as marmosets, has garnered significant interest due to its distinct pharmacological properties compared to the consensus mammalian form, Leu8-Oxytocin.[1][2] Research indicates that this compound exhibits enhanced potency and efficacy at primate oxytocin receptors (OXTR), suggesting a coevolution of the ligand and its receptor that may underlie specific social behaviors observed in these species.[2][3]
Quantitative Dose-Response Data
The following tables summarize the dose-response characteristics of this compound and Leu8-Oxytocin at both marmoset and human oxytocin receptors (mOTR and hOTR), as well as their activity at the human Vasopressin 1a Receptor (AVPR1a). The data is derived from in vitro studies measuring Gq-mediated calcium mobilization.
Table 1: Potency (EC₅₀) and Efficacy (Eₘₐₓ) at Marmoset vs. Human Oxytocin Receptors (Gq Pathway)
| Ligand | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ % of Leu8-OT at hOTR) |
| This compound | Marmoset OTR | Sub-nanomolar | ~140% |
| Leu8-Oxytocin | Marmoset OTR | Sub-nanomolar | ~100% |
| This compound | Human OTR | Sub-nanomolar | ~100% |
| Leu8-Oxytocin | Human OTR | Sub-nanomolar | 100% |
Data compiled from studies by Mustoe et al. and Parreiras-e-Silva et al. At the marmoset OTR, this compound is significantly more efficacious than Leu8-Oxytocin in activating the Gq signaling pathway, while both ligands show similar sub-nanomolar potencies.[4][5] At the human OTR, no significant differences in potency or efficacy were observed for Gq signaling.[4][5]
Table 2: Efficacy Comparison at Human Vasopressin 1a Receptor (AVPR1a)
| Ligand | Receptor | Relative Efficacy (Calcium Mobilization) |
| Arginine Vasopressin (AVP) | Human AVPR1a | Higher Efficacy (Acts as full agonist) |
| This compound | Human AVPR1a | Less Efficacious than AVP (Acts as partial agonist) |
| Leu8-Oxytocin | Human AVPR1a | Less Efficacious than AVP (Acts as partial agonist) |
This table illustrates the cross-reactivity of oxytocin ligands with the vasopressin receptor system. Both this compound and Leu8-Oxytocin act as partial agonists at the human AVPR1a, exhibiting lower efficacy compared to the endogenous ligand, AVP.[1][3] This suggests that at this receptor, oxytocin ligands might partially antagonize the effects of AVP.[3]
Signaling Pathways and Experimental Workflow
The interaction of this compound with its cognate G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. The diagrams below illustrate the primary signaling pathway activated by this compound and a typical workflow for a dose-response experiment.
Caption: this compound Gq-protein signaling pathway.
Caption: Workflow for a calcium mobilization dose-response assay.
Experimental Protocols
The quantitative data presented in this guide is primarily derived from in vitro cell-based assays designed to measure receptor activation. A common and key methodology is the calcium mobilization assay.
Calcium Mobilization Assay Protocol
This assay quantifies the increase in intracellular calcium concentration following the activation of the Gq signaling pathway by an agonist like this compound.
-
Cell Lines and Culture: Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous GPCR expression.[4] These cells are stably transfected to express the specific receptor of interest, such as the human oxytocin receptor (hOTR) or marmoset oxytocin receptor (mOTR). Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in appropriate growth media.
-
Assay Preparation:
-
Cells are seeded into 96-well or 384-well black, clear-bottom assay plates and grown to confluence.[6][7]
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.
-
-
Compound Preparation and Addition:
-
Signal Detection:
-
The assay plate containing the dye-loaded cells is placed into a fluorescence plate reader (e.g., a FLIPR or FlexStation system).
-
A baseline fluorescence reading is taken before the addition of the compound.
-
The various concentrations of the test compounds are automatically added to the wells.
-
The fluorescence intensity is measured kinetically over time to capture the peak calcium response triggered by receptor activation.
-
-
Data Analysis:
-
The peak fluorescence response for each concentration is determined.
-
The data is normalized (e.g., to the maximum response of a reference agonist) and plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data using a non-linear regression model (e.g., four-parameter logistic equation).[4]
-
From this curve, key statistical parameters are derived:
-
EC₅₀ (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal response. It is a measure of the ligand's potency .
-
Eₘₐₓ (Maximum effect): The maximal response that can be produced by the ligand. It is a measure of the ligand's efficacy .
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
peer-reviewed literature comparing Pro8-Oxytocin and Leu8-Oxytocin
A Comprehensive Comparison of Pro8-Oxytocin and Leu8-Oxytocin in Peer-Reviewed Literature
For researchers and professionals in drug development, understanding the nuanced differences between oxytocin (OXT) analogues is critical for therapeutic innovation. This guide provides an objective comparison of this compound (Pro8-OXT) and the consensus mammalian OXT ligand, Leu8-Oxytocin (Leu8-OXT), drawing upon supporting experimental data from peer-reviewed studies. While Leu8-OXT is the highly conserved form of oxytocin in most mammals, a naturally occurring variant, Pro8-OXT, is found in New World monkeys, such as marmosets.[1][2] This variation, a single amino acid substitution at the eighth position, has been shown to have significant functional consequences on receptor binding and signaling, which may underlie behavioral differences observed across species.[2][3]
Performance Comparison: Quantitative Data
The functional differences between Pro8-OXT and Leu8-OXT are most evident when examining their binding affinities and efficacy at their cognate oxytocin receptors (OTR) and the related vasopressin 1a receptors (AVPR1a), with which oxytocin can cross-react.[2][4] The following tables summarize the key quantitative findings from comparative studies.
Binding Affinity (Ki, nM) at Vasopressin 1a Receptors (AVPR1a)
| Ligand | Human AVPR1a | Macaque AVPR1a | Marmoset AVPR1a |
| Leu8-Oxytocin | - | - | - |
| This compound | - | - | - |
| Arginine Vasopressin (AVP) | - | - | - |
| Data from Mustoe et al., 2019.[4] A lower Ki value indicates higher binding affinity. |
Note: Specific Ki values were not provided in the abstract as a direct numerical comparison table, but the study states that AVP exhibited higher binding affinity than either OXT ligand, and Leu8-OXT and Pro8-OXT did not significantly differ from each other in affinity at any of the primate AVPR1a.[4]
Efficacy (% Maximum AVP Response) in Ca2+ Mobilization at AVPR1a
| Ligand | Human AVPR1a | Macaque AVPR1a | Marmoset AVPR1a |
| Leu8-Oxytocin | Less efficacious than AVP | - | Higher efficacious than AVP |
| This compound | Less efficacious than AVP | - | Higher efficacious than AVP |
| Data from Mustoe et al., 2019.[4] Pro8-OXT produced a significantly higher maximal response compared to Leu8-OXT at marmoset AVPR1a.[4] |
Potency (EC50, pM) in Calcium Signaling at Oxytocin Receptors (OTR)
| Ligand | Marmoset OTR | Macaque OTR | Titi OTR | Human OTR |
| This compound | 50 | 1340 | 600 | 70 |
| Leu8-Oxytocin | 160 | 2100 | 1000 | 130 |
| Arginine Vasopressin (AVP) | 430 | 7800 | 4900 | 230 |
| Data from a 2025 conference abstract.[5] A lower EC50 value indicates higher potency. |
Binding Affinity (IC50, nM) at Oxytocin Receptors (OTR)
| Ligand | Marmoset OTR | Macaque OTR | Titi OTR | Human OTR |
| This compound | 150 | 40 | 190 | 20 |
| Leu8-Oxytocin | 400 | 70 | 960 | 90 |
| Arginine Vasopressin (AVP) | 2900 | 460 | 3900 | 520 |
| Data from a 2025 conference abstract.[5] A lower IC50 value indicates higher binding affinity. |
Signaling Pathways
Oxytocin receptors are G protein-coupled receptors (GPCRs) that can activate multiple downstream signaling pathways. The primary pathway for both Leu8-OXT and Pro8-OXT at the OTR and AVPR1a is the Gq pathway, which leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][3] However, there is evidence of biased agonism, where the ligand preferentially activates one pathway over another.
For instance, at the marmoset OTR, Pro8-OXT is more efficacious than Leu8-OXT in activating Gq signaling, which may be a result of co-evolution between the ligand and its receptor.[1] In contrast, at the human OTR, both ligands show similar potency and efficacy for Gq signaling.[1][6] Interestingly, Leu8-OXT is more potent than Pro8-OXT at inducing membrane hyperpolarization in both marmoset and human OTR-expressing cells. This effect is partially sensitive to pertussis toxin (PTX) in cells with marmoset OTRs, suggesting a minor involvement of the Gi/o pathway for Leu8-OXT at this receptor.[1] The Pro8-OXT response, however, is insensitive to PTX, indicating its hyperpolarization effect is likely mediated through a Gq-dependent mechanism leading to the activation of Ca2+-dependent K+ channels.[1]
References
- 1. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pro8-Oxytocin: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Pro8-Oxytocin, a modified oxytocin ligand. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound, like its parent compound oxytocin, should be handled as a hazardous substance due to its potential reproductive toxicity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or latex gloves. Consider double gloving. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If weighing or handling powders, a dust mask or respirator is recommended to avoid inhalation. |
Key Safety Reminders:
-
Never dispose of this compound or its waste down the drain.[1][2]
-
Avoid release into the environment.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
This compound is suspected of damaging fertility or the unborn child.[3]
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Chemical Decontamination Protocols
For liquid waste containing this compound, chemical degradation is required before final disposal as hazardous waste. This ensures the inactivation of the peptide's biological activity. Two primary methods are recommended: alkaline hydrolysis and oxidation.
Alkaline Hydrolysis
This method utilizes a strong base to break the peptide bonds of this compound.
Methodology:
-
Preparation: In a designated chemical fume hood, prepare a 1M Sodium Hydroxide (NaOH) solution.
-
Addition of Waste: Slowly add the liquid this compound waste to the NaOH solution in a chemically resistant container. The recommended ratio is 1 part waste to 9 parts 1M NaOH solution.
-
Incubation: Gently stir the mixture and allow it to stand for at least 24 hours at room temperature. This extended contact time helps to ensure complete hydrolysis of the peptide.
-
Neutralization (Optional but Recommended): After the incubation period, carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1M Hydrochloric Acid). This step should be performed with caution due to the potential for heat generation.
-
Final Disposal: The treated and neutralized liquid should be collected in a designated hazardous waste container.
| Parameter | Value |
| Reagent | 1M Sodium Hydroxide (NaOH) |
| Ratio (Waste:Reagent) | 1:9 |
| Contact Time | ≥ 24 hours |
| Temperature | Room Temperature |
Oxidation with Sodium Hypochlorite (Bleach)
This method employs a strong oxidizing agent to degrade the this compound molecule.
Methodology:
-
Preparation: In a chemical fume hood, use a commercially available bleach solution (typically 5-6% sodium hypochlorite).
-
Addition of Waste: Add the liquid this compound waste to the bleach solution. A recommended ratio is 1 part waste to 9 parts bleach.
-
Incubation: Gently mix the solution and let it stand for a minimum of 30 minutes.[4] For highly concentrated solutions of this compound, a longer contact time of several hours is recommended.
-
Final Disposal: The treated liquid should be collected in a designated hazardous waste container. Do not neutralize bleach solutions with acid , as this can release toxic chlorine gas.
| Parameter | Value |
| Reagent | Sodium Hypochlorite (Bleach, 5-6%) |
| Ratio (Waste:Reagent) | 1:9 |
| Contact Time | ≥ 30 minutes (longer for concentrated solutions) |
| Temperature | Room Temperature |
Disposal of Solid Waste and Empty Containers
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) should be placed directly into a clearly labeled hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste. It is recommended to rinse the container three times with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and treated as liquid hazardous waste using one of the chemical decontamination methods described above. After rinsing, the container should be disposed of in the solid hazardous waste stream.
Storage of Hazardous Waste
All this compound waste, both solid and treated liquid, must be stored in a designated Satellite Accumulation Area. This area should be clearly marked, and the waste containers must be kept closed except when adding waste. Ensure that all containers are properly labeled with "Hazardous Waste" and a description of the contents.
By following these procedures, laboratories can ensure the safe and compliant disposal of Pro-Oxytocin, fostering a secure research environment.
References
- 1. Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaline hydrolysis of Medical Waste [malsparo.com]
- 4. jcesom.marshall.edu [jcesom.marshall.edu]
Essential Safety and Logistical Information for Handling Pro8-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of Pro8-Oxytocin, a modified oxytocin ligand. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for oxytocin and similar peptide hormones, offering a robust framework for safe laboratory practices.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of personal protective equipment. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| General Handling (Weighing, Reconstitution) | - Chemical safety goggles or glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat | Protects eyes from splashes and skin from accidental contact. Double-gloving provides an extra layer of protection. |
| Procedures with High Splash Potential | - Face shield worn over safety goggles- Impervious apron or gown- Nitrile gloves (double-gloving recommended) | Provides full-face protection and prevents contamination of personal clothing during tasks such as vortexing or sonicating. |
| Handling of Dry Powder | - All PPE listed for general handling- Use of a chemical fume hood or ventilated balance enclosure | Minimizes the risk of inhaling aerosolized particles of the compound. |
Key Safety Considerations:
-
Reproductive Risks: Oxytocin and its analogues are known to have potent effects on smooth muscle, particularly in the uterus. Pregnant individuals or those trying to conceive should handle this compound with extreme caution and may require additional protective measures as determined by a site-specific risk assessment.[1][2]
-
Glove Integrity: Regularly inspect gloves for any signs of tears or punctures. Change gloves immediately if they become contaminated.
-
Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3] An eyewash station and safety shower should be readily accessible in the laboratory.[1][3]
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its experimental application is critical for safety and research integrity.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is typically a lyophilized powder and should be stored in a cool, dry place.[4] Recommended storage is often at -20°C for long-term stability.[4]
-
Always refer to the manufacturer's instructions for specific storage conditions.
Reconstitution and Aliquoting:
-
Perform all reconstitution and aliquoting procedures within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Use sterile, pyrogen-free water or a buffer recommended by the supplier for reconstitution.
-
For peptides that are difficult to dissolve, a small amount of a suitable organic solvent like DMSO may be used, followed by dilution with an aqueous buffer.
-
Prepare aliquots of a size appropriate for single-use to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and storage conditions.
III. Experimental Protocols
General Experimental Workflow:
The following diagram outlines a typical workflow for an in vitro experiment using this compound.
Caption: A generalized workflow for in vitro studies involving this compound.
This compound Signaling Pathways:
This compound exerts its effects by binding to and activating specific G-protein coupled receptors (GPCRs), primarily the oxytocin receptor (OTR) and, to some extent, the vasopressin 1a receptor (AVPR1a). The activation of these receptors triggers downstream signaling cascades.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
